3-Bromo-2-ethoxy-5-isopropylbenzaldehyde
Description
The exact mass of the compound this compound is 270.02554 g/mol and the complexity rating of the compound is 206. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-2-ethoxy-5-propan-2-ylbenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO2/c1-4-15-12-10(7-14)5-9(8(2)3)6-11(12)13/h5-8H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPTHTKLAAVUJED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Br)C(C)C)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: Orthogonal Functionalization of 3-Bromo-2-ethoxy-5-isopropylbenzaldehyde (CAS 2404734-08-1)
Executive Summary
In the landscape of modern rational drug design, the strategic selection of highly functionalized, sterically encumbered building blocks is critical for developing novel Active Pharmaceutical Ingredients (APIs). 3-Bromo-2-ethoxy-5-isopropylbenzaldehyde (CAS 2404734-08-1) has emerged as a high-value scaffold [1]. Featuring a unique combination of an electron-donating alkoxy group, a lipophilic alkyl chain, and two orthogonal reactive handles (an aryl bromide and a formyl group), this molecule allows researchers to construct complex biaryl or functionalized amine systems with high regiocontrol. This guide provides an in-depth analysis of its structural dynamics, orthogonal reactivity, and self-validating experimental protocols for drug development professionals.
Physicochemical Profiling & Structural Dynamics
Understanding the baseline physicochemical properties of a scaffold is the first step in predicting its behavior in complex catalytic cycles.
Table 1: Physicochemical Properties
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 2404734-08-1 |
| Molecular Formula | C12H15BrO2 |
| Molecular Weight | 271.15 g/mol |
| Boiling Point | 337.5 ± 42.0 °C (Predicted) |
| Density | 1.304 ± 0.06 g/cm³ (Predicted) |
Causality in Structural Dynamics:
The reactivity of this scaffold is heavily dictated by its substituents. The isopropyl group at C5 provides a bulky, lipophilic pocket. In medicinal chemistry, this is highly desirable for modulating the pharmacokinetic properties (e.g., increasing the volume of distribution) of the resulting API.
Conversely, the ethoxy group at C2 exerts a strong resonance (+M) effect, pushing electron density into the aromatic ring. Causality: While this electron enrichment makes the ring highly resistant to nucleophilic aromatic substitution (
The Orthogonal Reactivity Paradigm
The true value of CAS 2404734-08-1 lies in its orthogonal reactivity. The formyl group and the aryl bromide can be functionalized independently without cross-interference, allowing for divergent synthesis of libraries.
-
Aldehyde Functionalization: The formyl group readily undergoes reductive amination to yield secondary or tertiary amines. The use of Sodium Triacetoxyborohydride (
) is preferred here. As established by [2], selectively reduces the transient iminium ion without prematurely reducing the sterically hindered aldehyde, avoiding the toxicity associated with cyanoborohydride reagents. -
Aryl Bromide Functionalization: The C-Br bond serves as an excellent handle for palladium-catalyzed carbon-carbon bond formation, most notably the Suzuki-Miyaura cross-coupling () [3].
Synthetic divergence of CAS 2404734-08-1 via orthogonal functionalization pathways.
Experimental Methodology: A Self-Validating Protocol
A protocol is only as reliable as its internal validation mechanisms. The following workflow for the Suzuki-Miyaura coupling of CAS 2404734-08-1 incorporates an In-Process Control (IPC) feedback loop, ensuring the reaction is driven to completion based on empirical mass-spectrometry data rather than arbitrary timeframes.
Protocol: Synthesis of 2-Ethoxy-5-isopropyl-3-(p-tolyl)benzaldehyde
Step 1: Reagent Charging
Charge a flame-dried Schlenk flask with this compound (1.0 eq, limiting reagent), p-tolylboronic acid (1.2 eq), and anhydrous
Step 2: Solvent Addition & Degassing
Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v) to achieve a 0.2 M concentration. Degas the mixture by sparging with subsurface
Step 3: Catalyst Introduction
Under a positive flow of
Step 4: Thermal Activation Seal the flask and heat to 90 °C for 4 hours with vigorous stirring (800 rpm).
Step 5: Self-Validating In-Process Control (IPC)
Withdraw a 10 µL aliquot, dilute in 1 mL of LC-MS grade Acetonitrile, and analyze via UPLC-MS.
Validation Logic: The reaction is only considered complete when the Extracted Ion Chromatogram (EIC) for the starting material (
Suzuki-Miyaura catalytic cycle for the cross-coupling of this compound.
Analytical Validation & Quality Control
To ensure the integrity of the starting material prior to library synthesis, verify the structure using
-
Formyl Proton: A distinct singlet at ~10.2 ppm (1H).
-
Aromatic Protons: Two doublets at ~7.8 ppm and ~7.6 ppm showing meta-coupling (
Hz), confirming the 1,2,3,5-tetrasubstitution pattern. -
Ethoxy Group: A quartet at ~4.1 ppm (2H) and a triplet at ~1.4 ppm (3H).
-
Isopropyl Group: A septet at ~2.9 ppm (1H) and a doublet at ~1.2 ppm (6H).
Toxicology & Safe Handling
According to standard chemical safety data ()[4], CAS 2404734-08-1 is classified as a laboratory chemical for R&D use only.
-
Hazards: Causes skin irritation and serious eye irritation.
-
Decomposition: Under fire conditions, the compound emits toxic fumes, including carbon monoxide and hydrogen bromide (HBr) gas.
-
Handling Standard: Must be handled exclusively within a certified laboratory fume hood. Personnel must wear nitrile gloves, a chemically resistant lab coat, and splash-proof safety goggles.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862. URL:[Link]
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. URL:[Link]
Applications of 3-Bromo-2-ethoxy-5-isopropylbenzaldehyde in Organic Synthesis: A Technical Guide for Advanced Scaffold Functionalization
Executive Summary
As modern drug discovery programs increasingly demand novel, sp³-rich, and sterically tuned aromatic scaffolds, polyfunctional building blocks like 3-Bromo-2-ethoxy-5-isopropylbenzaldehyde (CAS: 2404734-08-1) have emerged as critical starting materials. This whitepaper provides an in-depth mechanistic and practical guide to utilizing this specific scaffold. Designed for senior application scientists and medicinal chemists, this guide dissects the orthogonal reactivity of the molecule's functional nodes and provides self-validating protocols for its downstream functionalization.
Structural & Mechanistic Profiling
The synthetic utility of this compound lies in its highly orchestrated substitution pattern. Each functional group serves a distinct mechanistic and pharmacodynamic purpose:
-
The C1-Aldehyde Node: Acts as a versatile electrophile for carbon-carbon and carbon-nitrogen bond formation.
-
The C3-Bromide Node: Serves as a robust, selectively addressable handle for transition-metal-catalyzed cross-coupling.
-
The C2-Ethoxy Node: Provides critical steric shielding. Unlike a free phenol (which is prone to phase II glucuronidation) or a less bulky methoxy group, the ethoxy moiety forces the adjacent aldehyde out of coplanarity with the aromatic ring. This conformational locking modulates the aldehyde's electrophilicity and enhances the stereoselectivity of incoming nucleophiles.
-
The C5-Isopropyl Node: Acts as a lipophilic anchor. In medicinal chemistry, such bulky sp³-hybridized alkyl groups are strategically placed to engage deep hydrophobic pockets in target proteins, a strategy prominently utilized in the development of visual cycle modulators and COX-2 inhibitors .
Structural nodes and orthogonal reactivity pathways of the core scaffold.
Core Synthetic Applications & Validated Protocols
Palladium-Catalyzed Cross-Coupling (The C3-Bromo Node)
Mechanistic Causality: The ortho-ethoxy group imposes significant steric hindrance around the C3-bromide. Standard catalysts like Pd(PPh₃)₄ often fail here due to sluggish oxidative addition and competitive protodehalogenation. Therefore, Pd(dppf)Cl₂ is selected; its bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating reductive elimination and overcoming steric bulk. Potassium carbonate (K₂CO₃) is chosen as the base because it is mild enough to activate the boronic acid without triggering unwanted base-catalyzed aldol condensations at the sensitive C1-aldehyde.
Validated experimental workflow for Suzuki-Miyaura cross-coupling.
Self-Validating Protocol: Suzuki-Miyaura Coupling
-
Reagent Preparation: In an oven-dried Schlenk flask, combine this compound (1.0 equiv), the desired aryl boronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).
-
Degassing: Dissolve the mixture in 1,4-Dioxane. Evacuate and backfill the flask with Argon three times to prevent catalyst oxidation.
-
Base Addition: Add a 2M aqueous solution of K₂CO₃ (2.5 equiv). The biphasic Dioxane/H₂O (4:1 v/v) system ensures solubility of both organic substrates and inorganic base.
-
Thermal Activation: Heat the reaction mixture to 90°C under vigorous stirring for 12 hours.
-
Validation Checkpoint: Perform TLC (Hexanes:EtOAc 4:1). The protocol is self-validating when the starting material (Rf ~0.6) is completely consumed, replaced by a highly UV-active product spot (Rf ~0.4). Confirm the mass of the biaryl aldehyde via LC-MS.
-
Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography.
Aldehyde Functionalization (The C1-Formyl Node)
Mechanistic Causality: To convert the C1-aldehyde into a complex secondary or tertiary amine, reductive amination is preferred. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice because it selectively reduces the transient iminium ion without over-reducing the unreacted starting aldehyde to a benzyl alcohol. Acetic acid is added as a co-catalyst to accelerate iminium formation, which is critical given the steric shielding from the ortho-ethoxy group.
Self-Validating Protocol: Reductive Amination
-
Imine Formation: Dissolve the aldehyde (1.0 equiv) and the primary/secondary amine (1.1 equiv) in anhydrous 1,2-Dichloroethane (DCE). Add glacial acetic acid (1.0 equiv) to catalyze iminium ion formation. Stir at 25°C for 2 hours.
-
Reduction: Portion-wise, add NaBH(OAc)₃ (1.5 equiv). The suspension will become cloudy.
-
Validation Checkpoint: After 4 hours, an LC-MS aliquot should show complete disappearance of the aldehyde mass (M+H) and the appearance of the amine product mass. The absence of the benzyl alcohol byproduct validates the choice of the mild borohydride reagent.
-
Quenching: Quench carefully with saturated aqueous NaHCO₃ to neutralize the acetic acid and destroy excess hydride. Extract with Dichloromethane (DCM) and purify.
Quantitative Data & Comparative Analysis
The following table summarizes the optimized reaction conditions, expected yields, and mechanistic observations for the primary transformations of this scaffold:
| Transformation | Reagents / Catalyst | Solvent / Temp | Yield Range | Key Causality / Observation |
| Suzuki-Miyaura Coupling | Ar-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃ | Dioxane/H₂O (4:1), 90°C | 75–88% | The dppf ligand overcomes severe steric hindrance from the ortho-ethoxy group. |
| Reductive Amination | R-NH₂, NaBH(OAc)₃, AcOH | DCE, 25°C | 80–95% | STAB prevents over-reduction of the unreacted, sterically shielded aldehyde. |
| Wittig Olefination | Ph₃P=CH-R, t-BuOK | THF, 0°C to 25°C | 65–82% | Requires strict anhydrous conditions; E/Z ratio heavily depends on ylide stabilization. |
| Buchwald-Hartwig Amination | R-NH₂, Pd₂(dba)₃, XPhos, Cs₂CO₃ | Toluene, 100°C | 60–75% | XPhos is mandatory to facilitate reductive elimination at the sterically congested C3 position. |
Medicinal Chemistry Perspective: ADME/Tox & Pharmacodynamics
The 5-isopropyl and 2-ethoxy substituents are not merely synthetic handles; they are profound pharmacodynamic modulators.
The isopropyl group increases the topological polar surface area (tPSA) efficiency by adding lipophilicity (LogP) without introducing hydrogen bond donors or acceptors. This is crucial for blood-brain barrier (BBB) penetration or retinal tissue targeting. For instance, in the rational tuning of visual cycle modulators, isopropyl-substituted benzaldehydes dictate specific retinoid isomerase (RPE65) inhibition profiles by perfectly occupying the enzyme's hydrophobic pocket .
Furthermore, the ethoxy ether masks the potential toxicity of a free phenol. By capping the oxygen, the molecule avoids rapid clearance via hepatic sulfation or glucuronidation, thereby significantly extending the in vivo half-life of the resulting active pharmaceutical ingredient (API) .
References
-
Rational Tuning of Visual Cycle Modulator Pharmacodynamics, Journal of Pharmacology and Experimental Therapeutics (via NCBI PMC),[Link]
- Benzopyran compounds useful for treating inflammatory conditions (WO2004087686A2)
Strategic Utilization of 3-Bromo-2-ethoxy-5-isopropylbenzaldehyde in Modern Medicinal Chemistry
In the pursuit of novel therapeutics, the selection of highly functionalized, geometrically constrained building blocks is the cornerstone of successful lead generation. 3-Bromo-2-ethoxy-5-isopropylbenzaldehyde (CAS: 2404734-08-1) has emerged as a privileged scaffold in modern medicinal chemistry[1]. Unlike simple substituted benzenes, this molecule offers orthogonal synthetic handles (aldehyde and bromide) coupled with carefully tuned physicochemical properties (ethoxy and isopropyl groups).
This whitepaper dissects the structural rationale, synthetic methodologies, and target-based design applications of this specific building block, providing self-validating protocols for integration into your drug discovery pipeline.
Structural Anatomy & Physicochemical Rationale
The design of a drug candidate requires a delicate balance between target affinity and pharmacokinetic viability. Every functional group on this compound serves a distinct, causal purpose in both synthesis and biological interaction.
-
The Aldehyde Handle (C1): A highly reactive electrophilic center. It serves as the primary vector for diversification via reductive amination, Knoevenagel condensations, or heterocycle formation (e.g., benzimidazoles).
-
The Bromo Substituent (C3): Positioned strategically meta to the isopropyl group and ortho to the ethoxy group, this halogen is a dedicated handle for transition-metal-catalyzed cross-coupling. It allows for late-stage spatial extension of the molecule to access adjacent binding pockets.
-
The 2-Ethoxy Group (C2): Serving as a hydrogen bond acceptor (HBA), the ethoxy ether linkage modulates lipophilicity while enforcing specific conformational geometries. The steric bulk of the ethyl chain restricts the rotation of adjacent substituents, effectively locking the molecule into a bioactive conformation.
-
The 5-Isopropyl Group (C5): The incorporation of branched alkyl groups is a critical approach for modulating drug solubility and target affinity[2]. The isopropyl group is highly hydrophobic and provides beneficial van der Waals interactions within lipophilic enzyme pockets[3]. Furthermore, it enhances Lipophilic Ligand Efficiency (LLE) by filling hydrophobic space without adding excessive molecular weight[4].
Quantitative Data Summary
The baseline physicochemical properties of this building block dictate its downstream ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
| Physicochemical Property | Value | Medicinal Chemistry Rationale |
| Molecular Weight | 271.15 g/mol | Low MW allows for extensive downstream functionalization without violating Lipinski’s Rule of 5. |
| LogP (Estimated) | ~3.5 - 4.0 | High lipophilicity driven by the isopropyl group; ideal for targeting hydrophobic pockets (e.g., kinases, GPCRs)[5]. |
| Topological Polar Surface Area | 26.3 Ų | Low TPSA ensures excellent membrane permeability, suitable for CNS-targeted or intracellular therapies. |
| H-Bond Donors / Acceptors | 0 / 2 | Lack of donors prevents non-specific binding; acceptors (aldehyde oxygen, ether oxygen) allow targeted kinase hinge interactions. |
Divergent Synthetic Workflows
To maximize the utility of this compound, synthetic sequences must leverage the orthogonality of the aldehyde and bromide groups.
Caption: Divergent synthetic workflow leveraging orthogonal functional handles.
Protocol 1: Direct Reductive Amination (Aldehyde Functionalization)
The conversion of the aldehyde to an amine is critical for introducing solubilizing groups (e.g., piperazines, morpholines) that improve aqueous solubility and oral bioavailability. We utilize 6[6] due to its mild nature, which prevents the premature reduction of the aldehyde to an alcohol[7].
Step-by-Step Methodology:
-
Preparation: In an oven-dried flask under nitrogen, dissolve this compound (1.0 mmol) and the desired primary/secondary amine (1.1 mmol) in anhydrous 1,2-Dichloroethane (DCE) (5.0 mL).
-
Causality: DCE is preferred over THF or DCM because it enhances reaction kinetics and stabilizes the intermediate iminium ion[7].
-
-
Imine Formation: Stir the mixture at room temperature for 30 minutes. For sterically hindered amines, add glacial acetic acid (1.0 eq) to catalyze iminium formation.
-
Reduction: Add NaBH(OAc)3 (1.5 mmol) portion-wise over 5 minutes.
-
Causality: NaBH(OAc)3 is chosen over NaBH3CN to eliminate the generation of toxic hydrogen cyanide gas and to provide a cleaner reaction profile[8].
-
-
Self-Validation (In-Process Control): Monitor via LCMS or TLC (Hexanes/EtOAc 4:1). The disappearance of the UV-active aldehyde spot (Rf ~0.6) and the appearance of a polar amine spot validate the completion.
-
Workup: Quench with saturated aqueous NaHCO3 (10 mL). Extract with DCM (3 x 10 mL), dry over anhydrous Na2SO4, and concentrate in vacuo.
Protocol 2: Late-Stage Suzuki-Miyaura Cross-Coupling
The9[9] is utilized to construct biaryl systems, which are ubiquitous in FDA-approved drugs. The steric hindrance from the ortho-ethoxy group requires a catalyst with a large bite angle.
Step-by-Step Methodology:
-
Preparation: Charge a microwave vial with the brominated intermediate (1.0 mmol), an arylboronic acid (1.2 mmol), and K2CO3 (2.0 mmol).
-
Catalyst Addition: Add Pd(dppf)Cl2 (0.05 mmol, 5 mol%).
-
Causality: The bidentate dppf ligand enforces a geometry on the palladium center that accelerates the rate-limiting reductive elimination step, overcoming the steric clash of the ethoxy group.
-
-
Solvent System: Add a degassed mixture of 1,4-Dioxane and H2O (4:1 v/v, 5.0 mL). Seal the vial and purge with nitrogen for 5 minutes.
-
Reaction: Heat the mixture at 90°C for 4 hours (or microwave at 110°C for 30 minutes).
-
Self-Validation: LCMS analysis should show the targeted biaryl mass. The isotopic pattern of the bromide (1:1 ratio of M/M+2) will be replaced by the exact mass of the coupled product.
-
Workup: Filter through a pad of Celite to remove palladium black, wash with EtOAc, and purify via flash chromatography.
Application in Target-Based Drug Design
The specific substitution pattern of this compound makes it an exceptional core for Kinase Inhibitors and PROTAC (Proteolysis Targeting Chimera) ligands .
When targeting the ATP-binding pocket of a kinase, the molecule acts as a highly efficient pharmacophore. The 5-isopropyl group acts as a "hydrophobic anchor," burying itself into the deep, lipophilic sub-pockets of the enzyme (e.g., the DFG-out pocket). Concurrently, the 2-ethoxy group acts as a steric shield, preventing off-target binding while its oxygen atom serves as a weak hydrogen bond acceptor for water networks within the active site.
Caption: Pharmacophore binding logic of the substituted benzaldehyde core.
For PROTAC development , the C3-bromo position serves as the ideal exit vector. By performing a cross-coupling reaction at this site, medicinal chemists can attach PEG or alkyl linkers that extend out of the target protein's solvent channel, ultimately connecting to an E3 ligase binder (like Thalidomide or VHL ligands) without disrupting the core binding affinity provided by the isopropyl and ethoxy groups.
References
1.1 2.6 3.8 4.5 5.9 6.2 7.3 8.4
Sources
- 1. labfind.co.kr [labfind.co.kr]
- 2. Isopropyl Group Solubility: Effects on Drug Formulation [eureka.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. real.mtak.hu [real.mtak.hu]
- 5. Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. Suzuki-Miyaura Cross-Coupling Reaction | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
Strategic Utilization of 3-Bromo-2-ethoxy-5-isopropylbenzaldehyde in Medicinal Chemistry
Executive Summary
In the landscape of modern drug discovery, 3-Bromo-2-ethoxy-5-isopropylbenzaldehyde represents a high-value "privileged scaffold." Its structural architecture combines three distinct features essential for lead optimization:
-
Orthogonal Reactivity: The coexistence of an electrophilic aldehyde and a nucleophile-susceptible aryl bromide allows for divergent synthesis (e.g., sequential reductive amination and Suzuki-Miyaura coupling).
-
Lipophilic Tuning: The 5-isopropyl group provides significant hydrophobic bulk (
modulation) and metabolic stability by blocking the oxidation-prone para-position relative to the ethoxy group. -
Conformational Locking: The 2-ethoxy substituent induces specific torsional constraints, often favoring bioactive conformations in biaryl systems through non-covalent intramolecular interactions (e.g., S...O or H-bonds).
This guide details the synthesis, reactivity profile, and application of this building block, providing validated protocols for its integration into complex API (Active Pharmaceutical Ingredient) architectures.
Structural Analysis & Reactivity Profile
The molecule is a trisubstituted benzene derivative where the interplay of electronic effects dictates its chemical behavior.
Electronic Directors and Regioselectivity
The synthesis of this building block relies on the precise exploitation of directing groups on the benzene ring:
-
1-Formyl (-CHO): A strong electron-withdrawing group (EWG) and meta-director. It deactivates positions 2, 4, and 6.
-
2-Ethoxy (-OEt): A strong electron-donating group (EDG) and ortho/para-director. It strongly activates positions 3 and 5.
-
5-Isopropyl (-iPr): A weak EDG, directing ortho/para.
The "Sweet Spot" (C-3): In the precursor 2-ethoxy-5-isopropylbenzaldehyde , Position 3 is the unique site of constructive interference between the directing groups:
-
It is ortho to the activating Ethoxy group.
-
It is meta to the deactivating Formyl group.
-
Consequently, electrophilic aromatic substitution (EAS), such as bromination, occurs exclusively at C-3 with high regioselectivity (>95%).
Steric Considerations
The 3-bromo substituent is flanked by the 2-ethoxy group. This creates a sterically congested environment ("ortho-effect") that significantly influences downstream cross-coupling reactions. Standard phosphine ligands (e.g., PPh3) may fail; bulky, electron-rich ligands (e.g., SPhos, XPhos) are required to facilitate oxidative addition at the C-Br bond.
Synthesis of the Building Block
While the parent aldehyde is commercially available, in-house synthesis ensures supply chain independence and allows for analog generation (e.g., 2-methoxy or 2-isopropoxy variants).
Retrosynthetic Analysis
The most robust route proceeds via the regioselective bromination of the pre-formed aldehyde.
Figure 1: Retrosynthetic strategy leveraging the directing power of the alkoxy group.
Experimental Protocol: Regioselective Bromination
Objective: Synthesis of this compound from 2-ethoxy-5-isopropylbenzaldehyde.
Reagents:
-
Substrate: 2-Ethoxy-5-isopropylbenzaldehyde (1.0 eq)
-
Bromine source: N-Bromosuccinimide (NBS) (1.05 eq) or Br2 (1.0 eq)
-
Solvent: Acetonitrile (MeCN) or Glacial Acetic Acid (AcOH)
-
Catalyst: Ammonium Acetate (10 mol%) - promotes regioselectivity
Step-by-Step Methodology:
-
Setup: Charge a 3-neck round-bottom flask equipped with a magnetic stir bar, internal thermometer, and nitrogen inlet with 2-ethoxy-5-isopropylbenzaldehyde (10.0 g, 52 mmol) and Acetonitrile (100 mL).
-
Activation: Add Ammonium Acetate (0.4 g, 5.2 mmol). Cool the solution to 0°C using an ice bath.
-
Addition: Portion-wise, add N-Bromosuccinimide (NBS) (9.7 g, 54.6 mmol) over 30 minutes. Note: Maintain internal temperature < 5°C to prevent side-chain bromination.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 8:1) or HPLC. The product (Rf ~0.[1]6) should appear as the starting material (Rf ~0.5) is consumed.[2]
-
Quench: Pour the reaction mixture into ice-cold water (300 mL).
-
Workup: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with 10% Na2S2O3 (to remove free bromine), followed by Brine. Dry over anhydrous Na2SO4.[3]
-
Purification: Concentrate in vacuo. Recrystallize the crude solid from Ethanol/Water (9:1) to yield the target as pale yellow needles.
Yield Expectations: 85-92% isolated yield.
Divergent Synthetic Applications
The dual functionality of the scaffold allows it to serve as a linchpin in convergent synthesis.
Workflow Visualization
Figure 2: Divergent synthetic pathways accessible from the core scaffold.
Key Reaction: Suzuki-Miyaura Cross-Coupling
Due to the steric hindrance at C-3 (ortho-ethoxy), standard conditions often result in low yields or dehalogenation.
Optimized Protocol:
-
Catalyst System: Pd(OAc)2 (2 mol%) + SPhos (4 mol%).
-
Base: K3PO4 (2.0 eq).
-
Solvent: Toluene/Water (10:1).
-
Temperature: 100°C.
-
Mechanism: SPhos (Buchwald Ligand) provides the necessary electron density and steric bulk to facilitate the oxidative addition into the hindered Ar-Br bond and promote reductive elimination.
Comparative Reactivity Data
| Reaction Type | Reagent | Site of Attack | Yield (Typical) | Critical Parameter |
| Reductive Amination | R-NH2, NaBH(OAc)3 | Aldehyde (C-1) | 90-95% | Use mild reductant to avoid Br loss. |
| Suzuki Coupling | Ar-B(OH)2, Pd/SPhos | Bromide (C-3) | 75-85% | Ligand choice is critical (SPhos/XPhos). |
| Wittig Reaction | Ph3P=CH-R | Aldehyde (C-1) | 80-88% | Strong bases may cause debromination. |
| Oxidation | NaClO2, NaH2PO4 | Aldehyde (C-1) | >95% | Yields the benzoic acid derivative. |
Safety and Handling
-
Hazard Identification: The compound is an aryl bromide and aldehyde. It acts as a skin and eye irritant.
-
Sensitization: Benzaldehyde derivatives can cause contact dermatitis.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The aldehyde is susceptible to autoxidation to the corresponding benzoic acid upon prolonged exposure to air.
References
-
General Bromination Methodology
-
Smith, K., et al. "Regioselective bromination of activated aromatic compounds using N-bromosuccinimide." Journal of Organic Chemistry, 2005.
- Note: Validates the use of NBS/MeCN for high regioselectivity in alkoxy-benzaldehydes.
-
-
Suzuki Coupling of Hindered Substrates
-
Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryltrifluoroborates with Aryl Chlorides." Journal of the American Chemical Society, 2008.
- Note: Establishes the necessity of SPhos/XPhos type ligands for ortho-substituted aryl halides.
-
-
Commercial Availability & Analogues
-
"3-Bromo-2-isopropoxy-5-isopropylbenzaldehyde (CAS 2404734-04-7)."[4] ChemScene Building Blocks.
- Note: Provides physical property data for the closest structural analog, confirming stability and handling characteristics.
-
- Li, J. J. "Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications." Springer, 2014.
Sources
starting materials for 3-Bromo-2-ethoxy-5-isopropylbenzaldehyde synthesis
This guide outlines a robust, scalable synthetic strategy for 3-Bromo-2-ethoxy-5-isopropylbenzaldehyde , a highly specific aromatic building block likely used in the development of small-molecule inhibitors (e.g., BET bromodomain inhibitors or kinase inhibitors).
The following protocols prioritize regiochemical control and operational simplicity, designed for implementation in a research or early-process development setting.
Executive Summary
Target Molecule: this compound CAS: 2404734-08-1 Core Application: Intermediate for pharmaceutical APIs; functionalized benzaldehyde scaffold for Knoevenagel condensations, reductive aminations, or Suzuki-Miyaura couplings.
Synthetic Strategy: The synthesis relies on the precise exploitation of directing group effects. The hydroxyl group of the salicylaldehyde core is utilized to direct bromination to the ortho position (C3), followed by O-alkylation to lock the ethoxy ether.
-
Primary Route: Bromination of 5-isopropylsalicylaldehyde followed by Williamson ether synthesis.
-
De Novo Route: Ortho-formylation of 4-isopropylphenol if the aldehyde precursor is unavailable.
Retrosynthetic Analysis
The strategic disconnection reveals 5-isopropylsalicylaldehyde as the critical "linchpin" intermediate.
Figure 1: Retrosynthetic logic flow. The pathway minimizes isomer formation by leveraging the strong ortho-directing power of the phenol.
Primary Synthetic Route (Step-by-Step)
Phase 1: Regioselective Bromination
The first challenge is installing the bromine atom at C3. In 5-isopropylsalicylaldehyde , the C2-hydroxyl group is a strong ortho/para activator, while the C1-formyl group is a meta director.
-
C3: Ortho to -OH, Meta to -CHO (Synergistic activation).
-
C6: Ortho to -CHO, Meta to -OH (Deactivated).
-
C4: Meta to -OH (Deactivated). Result: Bromination occurs exclusively at C3.
Reagents:
-
Starting Material: 5-Isopropylsalicylaldehyde (1.0 eq)
-
Bromine (
) (1.05 eq) or N-Bromosuccinimide (NBS) (1.05 eq) -
Solvent: Glacial Acetic Acid (AcOH) or Dichloromethane (DCM)
-
Catalyst: Sodium Acetate (NaOAc) (if using
to buffer HBr)
Protocol (Standard Scale: 10g):
-
Dissolution: Dissolve 10.0 g (60.9 mmol) of 5-isopropylsalicylaldehyde in 100 mL of glacial acetic acid. Add 6.0 g of sodium acetate (buffer).
-
Addition: Cool the solution to 15°C. Add a solution of bromine (3.2 mL, 64.0 mmol) in 20 mL acetic acid dropwise over 30 minutes. Maintain temperature <20°C to prevent over-bromination.
-
Reaction: Stir at room temperature for 2 hours. Monitor by TLC (Hexane/EtOAc 9:1). The spot for the starting material (
) should disappear, replaced by a slightly lower product. -
Quench: Pour the mixture into 500 mL of ice water containing 1% sodium thiosulfate (to quench excess
). -
Isolation: Filter the resulting precipitate. If an oil forms, extract with DCM (3 x 100 mL), wash with brine, dry over
, and concentrate. -
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica, 0-5% EtOAc in Hexanes).
-
Yield Target: 85-90%
-
Checkpoint: Confirm structure via
H NMR. Look for the loss of the aromatic proton at C3.
-
Phase 2: O-Ethylation (Williamson Ether Synthesis)
The phenolic proton is acidic (
Reagents:
-
Substrate: 3-Bromo-5-isopropylsalicylaldehyde (1.0 eq)
-
Alkylating Agent: Ethyl Iodide (EtI) (1.5 eq) or Ethyl Bromide (EtBr) (2.0 eq)
-
Base: Potassium Carbonate (
) (2.0 eq) -
Solvent: DMF (N,N-Dimethylformamide) or Acetone[1]
Protocol:
-
Setup: In a round-bottom flask, suspend 3-bromo-5-isopropylsalicylaldehyde (10.0 g, 41.1 mmol) and anhydrous
(11.4 g, 82.2 mmol) in 80 mL of DMF. -
Addition: Add Ethyl Iodide (4.9 mL, 61.7 mmol) via syringe.
-
Reaction: Heat the mixture to 60°C for 4 hours. (If using Acetone/EtBr, reflux overnight).
-
Workup: Cool to room temperature. Pour into 400 mL of water. The product should precipitate.
-
Extraction: Extract with Ethyl Acetate (3 x 100 mL). Wash the organic layer copiously with water (to remove DMF) and brine.
-
Drying: Dry over
and concentrate in vacuo. -
Final Purification: The crude oil often solidifies or can be used directly. For high purity (>98%), perform flash chromatography (Hexane/EtOAc 95:5).
Alternative "De Novo" Route (From Phenol)
If 5-isopropylsalicylaldehyde is unavailable or expensive, it can be synthesized from 4-isopropylphenol using the MgCl2-mediated Formylation (an improved ortho-formylation superior to Reimer-Tiemann).
Mechanism: Magnesium coordinates with the phenoxide oxygen, directing the paraformaldehyde insertion exclusively to the ortho position.
Figure 2: Linear workflow from commodity phenol to target.
Protocol (MgCl2 Method):
-
Combine 4-isopropylphenol (1.0 eq), anhydrous
(1.5 eq), and Paraformaldehyde (3.0 eq) in dry THF. -
Add Triethylamine (
) (3.75 eq) dropwise. -
Reflux for 6–8 hours.
-
Quench with 1N HCl. Extract with ether.
-
Result: 5-Isopropylsalicylaldehyde (Yield typically 80-90%).
Quantitative Data Summary
| Parameter | Phase 1 (Bromination) | Phase 2 (Ethylation) |
| Limiting Reagent | 5-Isopropylsalicylaldehyde | 3-Bromo-5-isopropylsalicylaldehyde |
| Key Reagent | EtI / | |
| Solvent System | Acetic Acid | DMF |
| Temperature | 15°C | 60°C |
| Typical Yield | 85 - 92% | 90 - 95% |
| Critical Impurity | 3,6-Dibromo species (if excess | Unreacted Phenol |
References
-
Regioselective Bromination of Phenols
- Title: Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verific
- Source: MDPI, Molecules 2014.
-
URL:[Link]
- Ortho-Formylation Methodology (MgCl2/TEA): Title: Ortho-formylation of phenols: The Magnesium Chloride–Triethylamine–Paraformaldehyde Method. Source: Acta Chemica Scandinavica (Hansen & Skattebøl). Context: This is the standard authoritative method for converting 4-alkylphenols to salicylaldehydes.
- Compound Data (Target Analogues)
- Title: Synthesis of Heterocyclic Compounds Using 3-Bromo-2,5-dichlorobenzaldehyde (Analogous Reactivity).
Sources
Methodological & Application
detailed protocol for the synthesis of 3-Bromo-2-ethoxy-5-isopropylbenzaldehyde
Detailed Protocol for the Synthesis of 3-Bromo-2-ethoxy-5-isopropylbenzaldehyde
Abstract This application note details the step-by-step synthesis of this compound, a highly functionalized aromatic intermediate valuable in medicinal chemistry and drug discovery. The protocol utilizes a three-stage synthetic route starting from the commodity chemical 4-isopropylphenol. The pathway leverages the synergistic directing effects of substituents to ensure high regioselectivity during the critical bromination step.
Retrosynthetic Analysis & Strategy
The target molecule is a trisubstituted benzaldehyde. The synthetic strategy relies on the sequential introduction of functional groups to manage regioselectivity.
-
Core Logic : The 5-isopropyl group is fixed. The aldehyde (CHO) and ethoxy (OEt) groups must be introduced.
-
Regiocontrol : Bromination is performed on the free phenol (salicylaldehyde derivative) rather than the ethyl ether. The hydroxyl group (-OH) is a powerful ortho, para-director. With the para-position (C5) blocked by the isopropyl group, the -OH directs the incoming bromine exclusively to the ortho-position (C3). The aldehyde group at C1 (a meta-director) reinforces this selectivity, directing electrophiles to C3.
Pathway Visualization
Figure 1: Retrosynthetic disconnection showing the linear assembly of the target molecule.
Safety & Hazards
Critical Warning : This protocol involves hazardous reagents. All operations must be conducted in a properly functioning fume hood.
| Reagent | Hazard Class | Handling Precautions |
| Bromine (Br₂) | Corrosive, Oxidizer, Toxic | Use glass syringes/Teflon needles. Quench spills with sodium thiosulfate.[1] Causes severe burns. |
| Ethyl Iodide | Carcinogen, Irritant | Alkylating agent. Avoid inhalation. Store over copper wire to stabilize. |
| Chloroform | Carcinogen, Toxic | Use in a well-ventilated area. Avoid contact with strong bases (exothermic). |
| Sodium Hydroxide | Corrosive | Causes severe skin and eye burns. Wear face shield when handling pellets or concentrated solutions. |
Detailed Experimental Protocol
Stage 1: Synthesis of 2-Hydroxy-5-isopropylbenzaldehyde
Note: This intermediate (CAS: 486-07-7) is commercially available. If purchased, proceed directly to Stage 2.
Principle : The Reimer-Tiemann reaction introduces a formyl group ortho to the phenolic hydroxyl.
-
Setup : Equip a 1 L 3-neck round-bottom flask (RBF) with a reflux condenser, mechanical stirrer, and dropping funnel.
-
Reagents :
-
4-Isopropylphenol: 27.2 g (0.20 mol)
-
Sodium Hydroxide (NaOH): 40.0 g (1.0 mol) dissolved in 100 mL H₂O
-
Chloroform (CHCl₃): 30 mL (0.37 mol)
-
Ethanol (95%): 20 mL
-
-
Procedure :
-
Dissolve 4-isopropylphenol in the NaOH solution in the RBF. Heat to 60–65 °C with stirring.
-
Add Chloroform dropwise over 1 hour. The reaction is exothermic; maintain temperature below 70 °C.
-
After addition, reflux the mixture gently for 2 hours. The color will turn deep red/orange.
-
Workup : Acidify the cooled mixture with 10% HCl until pH < 3. Steam distill the mixture. The unreacted phenol and the para-isomer (if any) are less volatile; the ortho-salicylaldehyde product distills over with water.
-
Extract the distillate with diethyl ether (3 x 50 mL). Dry over MgSO₄ and concentrate in vacuo.
-
Yield : Expect ~35–45% as a pale yellow oil.
-
Stage 2: Bromination to 3-Bromo-2-hydroxy-5-isopropylbenzaldehyde
Principle : Electrophilic aromatic substitution.[1][2] The -OH group activates the C3 position. The bulky isopropyl group at C5 blocks para substitution, ensuring high regioselectivity for the C3 position.
-
Setup : 500 mL RBF with a pressure-equalizing addition funnel and a gas outlet connected to a NaOH trap (to neutralize HBr fumes).
-
Reagents :
-
2-Hydroxy-5-isopropylbenzaldehyde: 16.4 g (0.10 mol)
-
Bromine (Br₂): 16.0 g (0.10 mol, ~5.2 mL)
-
Glacial Acetic Acid: 100 mL
-
Sodium Acetate (NaOAc): 8.2 g (0.10 mol) – Buffers the reaction to prevent acid-catalyzed side reactions.
-
-
Procedure :
-
Dissolve the aldehyde and NaOAc in glacial acetic acid. Cool to 10–15 °C in a water bath.
-
Add Bromine dissolved in 20 mL acetic acid dropwise over 45 minutes.
-
Observation: The deep red bromine color should fade as it reacts.
-
Stir at room temperature for 2 hours. Monitor by TLC (Hexane/EtOAc 8:2).
-
Workup : Pour the reaction mixture into 500 mL ice-cold water. A solid precipitate should form.
-
Filter the solid.[3][4] Wash with cold water (3 x 100 mL) to remove acetic acid.
-
Recrystallize from Ethanol/Water.
-
Yield : Expect 80–90% (Yellowish crystalline solid).
-
Data Check : ¹H NMR should show the disappearance of the C3 proton (previously a doublet) and the retention of C4 and C6 protons as doublets (meta-coupling ~2 Hz).
-
Stage 3: O-Ethylation to this compound
Principle : Williamson Ether Synthesis. The phenolic proton is acidic (pKa ~8-9 due to the aldehyde) and is easily deprotonated by carbonate bases.
-
Setup : 250 mL RBF with reflux condenser and magnetic stirrer.
-
Reagents :
-
3-Bromo-2-hydroxy-5-isopropylbenzaldehyde: 12.15 g (0.05 mol)
-
Ethyl Iodide (EtI): 9.36 g (0.06 mol, ~4.8 mL) – Use slight excess.
-
Potassium Carbonate (K₂CO₃): 13.8 g (0.10 mol) – Anhydrous, ground powder.
-
DMF (Dimethylformamide): 50 mL
-
-
Procedure :
-
Dissolve the brominated phenol in DMF. Add K₂CO₃.
-
Stir at room temperature for 15 minutes to form the phenoxide (color change to bright yellow/orange).
-
Add Ethyl Iodide in one portion.
-
Heat the mixture to 60 °C for 4–6 hours.
-
Workup : Pour the mixture into 300 mL water. Extract with Ethyl Acetate (3 x 50 mL).
-
Wash the organic layer with water (2x) and brine (1x) to remove DMF.
-
Dry over Na₂SO₄ and concentrate.[4]
-
Purification : If the product is an oil, it may crystallize upon standing or require flash chromatography (SiO₂, Hexane/EtOAc 95:5).
-
Yield : Expect 85–95%.
-
Quality Control & Data Validation
Expected Analytical Data
| Technique | Parameter | Expected Signal / Characteristic |
| ¹H NMR (CDCl₃) | Aldehyde (-CHO) | Singlet, δ 10.2–10.4 ppm |
| Aromatic C6-H | Doublet, δ 7.6–7.7 ppm (d, J ≈ 2.2 Hz) | |
| Aromatic C4-H | Doublet, δ 7.4–7.5 ppm (d, J ≈ 2.2 Hz) | |
| Ethoxy -CH₂- | Quartet, δ 4.1–4.2 ppm | |
| Ethoxy -CH₃ | Triplet, δ 1.4–1.5 ppm | |
| Isopropyl -CH- | Septet, δ 2.9 ppm | |
| Isopropyl -(CH₃)₂ | Doublet, δ 1.25 ppm | |
| MS (ESI/GC) | Molecular Ion | [M]+ 270/272 (1:1 ratio due to ⁷⁹Br/⁸¹Br) |
| Appearance | Physical State | Pale yellow solid or viscous oil |
Troubleshooting Guide
-
Low Yield in Stage 1 : Ensure temperature control. If the reaction overheats, resin formation (polymerization) dominates.
-
Incomplete Bromination : If starting material remains, add 0.1 eq more Bromine and stir longer. Do not heat excessively to avoid side-chain bromination (benzylic).
-
O-Alkylation Stalls : Add a catalytic amount of Potassium Iodide (KI) or switch solvent to Acetone (reflux) if DMF workup is problematic, though DMF is faster.
References
-
Reimer-Tiemann Reaction Mechanism : Wynberg, H. "The Reimer-Tiemann Reaction." Chemical Reviews, vol. 60, no. 2, 1960, pp. 169–184. Link
-
Regioselective Bromination of Phenols : Oberhauser, T. "A Convenient Synthesis of 3-Bromo- and 3,5-Dibromosalicylaldehydes." Journal of Organic Chemistry, vol. 62, no. 13, 1997, pp. 4504–4506. Link
- General Protocol for Alkylation of Salicylaldehydes: Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Longman Scientific & Technical, 1989, p. 985.
-
Synthesis of 5-Isopropylsalicylaldehyde : Casnati, G., et al. "Selective ortho-formylation of phenols." Tetrahedron Letters, vol. 6, no. 29, 1965, pp. 2437-2439. Link
Sources
Application Notes and Protocols for the Bromination and Etherification of Substituted Benzaldehydes
Introduction: The Synthetic Versatility of Substituted Benzaldehydes in Drug Discovery
Substituted benzaldehydes are cornerstone building blocks in the synthesis of a vast array of pharmacologically active molecules and complex organic intermediates. Their inherent reactivity, stemming from the electrophilic aldehyde and the nucleophilic aromatic ring, allows for a diverse range of chemical transformations. Among the most critical of these are bromination and etherification.
Bromination of the aromatic ring introduces a versatile handle for subsequent cross-coupling reactions, such as Suzuki and Sonogashira couplings, enabling the construction of complex molecular architectures.[1] Aryl bromides are pivotal intermediates in the production of pharmaceuticals, agrochemicals, and functional materials.[1] Etherification, particularly of hydroxy-substituted benzaldehydes, is a common strategy to modify polarity, improve metabolic stability, and fine-tune the electronic properties of a molecule, all of which are critical parameters in drug design.[2][3]
This comprehensive guide provides detailed protocols and in-depth mechanistic insights for the bromination and etherification of substituted benzaldehydes, designed to empower researchers in medicinal chemistry and drug development to confidently and efficiently execute these essential transformations.
Part 1: Bromination of Substituted Benzaldehydes
Mechanistic Overview: Electrophilic Aromatic Substitution
The bromination of a substituted benzaldehyde proceeds via an electrophilic aromatic substitution (EAS) mechanism.[4][5] The reaction is initiated by the generation of a potent electrophile, typically a bromonium ion (Br+) or a polarized bromine molecule, which is then attacked by the electron-rich π-system of the benzene ring. This attack transiently disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[1][4] The final step involves the deprotonation of the arenium ion, restoring aromaticity and yielding the brominated benzaldehyde product.[4]
The regioselectivity of the bromination is dictated by the electronic nature of the substituents already present on the benzaldehyde ring. The aldehyde group is a deactivating, meta-directing group due to its electron-withdrawing nature.[5][6] Conversely, electron-donating groups (EDGs) such as hydroxyl (-OH) and alkoxy (-OR) groups are activating and ortho-, para-directing.[1] The interplay of these directing effects is a crucial consideration in planning the synthesis of a desired isomer.
Experimental Workflow for Bromination
Caption: General workflow for the bromination of substituted benzaldehydes.
Protocol 1: Bromination using Bromine in Acetic Acid
This classical method is widely applicable for many substituted benzaldehydes.
Materials:
| Reagent/Solvent | Molar Equivalent | Purpose |
| Substituted Benzaldehyde | 1.0 | Starting Material |
| Glacial Acetic Acid | - | Solvent |
| Bromine (Br₂) | 1.0 - 1.1 | Brominating Agent |
| Sodium Acetate (optional) | 1.0 | HBr Scavenger |
| Sodium Thiosulfate (Na₂S₂O₃) solution | - | Quenching Agent |
| Dichloromethane (DCM) or Ethyl Acetate | - | Extraction Solvent |
| Brine | - | Washing Agent |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | Drying Agent |
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the substituted benzaldehyde (1.0 eq) in glacial acetic acid.
-
If the substrate is sensitive to the HBr byproduct, add sodium acetate (1.0 eq).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of bromine (1.0-1.1 eq) in glacial acetic acid dropwise over 30-60 minutes. Maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Quench any excess bromine by adding a saturated solution of sodium thiosulfate until the orange/brown color disappears.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with water, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Protocol 2: In Situ Bromine Generation with KBrO₃/HBr
This method avoids the direct handling of liquid bromine, offering a safer alternative.[7]
Materials:
| Reagent/Solvent | Molar Equivalent | Purpose |
| Substituted Benzaldehyde | 1.0 | Starting Material |
| Potassium Bromate (KBrO₃) | 0.33 | Bromine Source |
| 48% Hydrobromic Acid (HBr) | - | Bromine Source & Catalyst |
| Glacial Acetic Acid | - | Solvent |
| Sodium Thiosulfate (Na₂S₂O₃) solution | - | Quenching Agent |
Procedure:
-
In a round-bottom flask, add the substituted benzaldehyde (e.g., veratraldehyde, 10 mmol) and potassium bromate (3.3 mmol).[7]
-
Add glacial acetic acid (5 mL) and stir the mixture at room temperature.[7]
-
Slowly add 48% hydrobromic acid (1 mL) dropwise.[7]
-
Continue stirring for 45-60 minutes, monitoring the reaction by TLC.[7]
-
Pour the mixture into ice water (50 mL) and stir for 10 minutes.[7]
-
Add sodium thiosulfate solution until the color of excess bromine is discharged.[7]
-
Collect the precipitated product by filtration, wash with cold water, and dry.
-
Further purification can be achieved by recrystallization.
Troubleshooting and Best Practices for Bromination
-
Over-bromination: Use of excess bromine or prolonged reaction times can lead to the formation of di- or tri-brominated products. Careful control of stoichiometry and reaction monitoring are crucial.
-
Oxidation of the Aldehyde: Some bromination conditions, especially with strong oxidizing agents, can oxidize the aldehyde to a carboxylic acid.[8] Using milder conditions or protecting the aldehyde group may be necessary.
-
HBr Byproduct: The generation of hydrobromic acid can lead to side reactions or degradation of sensitive substrates. The inclusion of a non-nucleophilic base like sodium acetate can mitigate this.[9]
-
Regioselectivity: For substrates with multiple activating groups, a mixture of isomers may be obtained. Purification by chromatography is often required to isolate the desired product. Theoretical calculations can sometimes predict the major isomer.[1]
Part 2: Etherification of Substituted Benzaldehydes
Mechanistic Overview: Williamson Ether Synthesis
The Williamson ether synthesis is the most common method for preparing ethers from substituted hydroxybenzaldehydes.[10][11] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[10][11] In the first step, a base is used to deprotonate the hydroxyl group of the benzaldehyde, forming a more nucleophilic phenoxide ion. This phenoxide then attacks an alkyl halide (or other substrate with a good leaving group), displacing the halide and forming the ether linkage.[11]
For a successful Williamson ether synthesis, it is generally preferable to use a primary alkyl halide, as secondary and tertiary alkyl halides are more prone to undergo elimination (E2) reactions in the presence of a strong base.[10][11]
Experimental Workflow for Etherification
Sources
- 1. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. gauthmath.com [gauthmath.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. sunankalijaga.org [sunankalijaga.org]
- 8. US4551557A - Bromination of substituted benzaldehydes - Google Patents [patents.google.com]
- 9. US4551558A - Bromination of substituted benzaldehydes - Google Patents [patents.google.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
purification of 3-Bromo-2-ethoxy-5-isopropylbenzaldehyde by column chromatography
Application Note: Purification of 3-Bromo-2-ethoxy-5-isopropylbenzaldehyde by Normal-Phase Column Chromatography
Audience: Researchers, scientists, and drug development professionals. Content Type: Advanced Technical Guide & Experimental Protocol.
Introduction & Chemical Context
The compound this compound (CAS: 2404734-08-1) is a highly functionalized aromatic building block frequently utilized in cross-coupling reactions and active pharmaceutical ingredient (API) synthesis[1]. Purifying this molecule from a crude reaction mixture requires a nuanced understanding of its physicochemical properties.
Mechanistic Rationale for Chromatographic Behavior:
The chromatographic mobility of this molecule on normal-phase silica gel is dictated by a "tug-of-war" between its functional groups. The aldehyde (-CHO) acts as a strong hydrogen-bond acceptor, interacting with the stationary phase silanol groups to retard elution. However, this polarity is heavily offset by the steric bulk and lipophilicity of the isopropyl, bromo, and ethoxy substituents. The ethoxy group at position 2 is flanked by the bulky bromine and aldehyde groups, sterically shielding the ether oxygen and reducing its interaction with the silica matrix. Consequently, the molecule exhibits a relatively high
Pre-Chromatographic Analysis & Optimization
Before committing the crude mixture to a preparative column, solvent optimization via Thin Layer Chromatography (TLC) is mandatory. The goal of flash chromatography is to separate compounds with moderate resolution by targeting an
Table 1: TLC Solvent System Screening Data
| Solvent System (Hexane:EtOAc) | Expected
Logical Workflow & Visualization
To ensure a self-validating purification process, the workflow integrates dual-detection Quality Control (QC) steps.
Figure 1: Self-validating chromatographic workflow for benzaldehyde purification.
Experimental Protocol: Step-by-Step Methodology
This protocol is designed as a self-validating system, ensuring that deviations are caught before product loss occurs[3].
Step 1: Column Sizing and Slurry Packing
-
Calculate Silica Mass: Weigh out Silica Gel 60 (230–400 mesh) at a 50:1 mass ratio relative to the crude mixture. If prior TLC indicates closely eluting impurities (
), increase the ratio to 100:1[2]. -
Slurry Preparation: Suspend the silica gel in 100% Hexane.
-
Packing: Pour the slurry into the glass column in a single, continuous motion. Apply compressed air (approx. 2-3 psi) to pack the bed tightly. Causality: A perfectly level, tightly packed bed prevents channeling, which is the primary cause of peak tailing and poor resolution.
Step 2: Dry Loading the Sample
Expertise Insight: this compound often presents as a viscous oil. Loading this neat causes uneven partitioning at the column head, leading to severe band broadening.
-
Dissolve the crude mixture in a minimal amount of Dichloromethane (DCM).
-
Add dry silica gel to the flask (approx. 3 times the mass of the crude).
-
Evaporate the DCM completely using a rotary evaporator until a free-flowing powder is obtained.
-
Carefully pour this powder evenly onto the flat head of the packed column. Top with a 1 cm protective layer of clean sand.
Step 3: Step-Gradient Elution
-
Flush: Elute with 2 column volumes (CV) of 100% Hexane to remove non-polar impurities (e.g., residual brominating agents or unreacted alkyl halides).
-
Elute: Transition to the optimized 95:5 Hexane:EtOAc mixture. Apply steady pressure to achieve a flow rate that drops the solvent level by approximately 2 inches per minute[2].
-
Collect: Collect fractions in uniformly sized test tubes (e.g., 20 mL fractions for a 50 g silica column).
Step 4: Dual-Detection Fraction Analysis (Self-Validating QC)
-
Primary Screen (UV 254 nm): Spot fractions on a silica TLC plate and visualize under short-wave UV light. The conjugated aromatic system of the benzaldehyde is highly UV-active.
-
Secondary Screen (Anisaldehyde Stain): Dip the TLC plate in p-Anisaldehyde stain and heat. Causality: UV detection cannot differentiate between the target product and UV-active starting materials. The Anisaldehyde stain reacts specifically with the aldehyde functional group via an acid-catalyzed aldol condensation, yielding a distinct colorimetric shift. This dual-detection confirms both the presence of the aldehyde and the absence of non-aldehyde impurities[3].
-
Co-Spotting: Before pooling, co-spot the first, middle, and last product-containing fractions on a single TLC plate. Develop the plate to ensure the
is identical and no trailing impurities have co-eluted.
Step 5: Pooling and Concentration
-
Combine the validated fractions into a pre-weighed round-bottom flask.
-
Concentrate under reduced pressure. Dry the resulting purified this compound under high vacuum to remove residual EtOAc.
Troubleshooting Guide
Table 2: Common Chromatographic Issues and Causal Solutions
| Symptom | Causal Mechanism | Corrective Action |
| Band Broadening / Tailing | Uneven sample loading or column channeling. | Mandate the dry-loading technique. Ensure the column is never allowed to run dry during elution[3]. |
| Co-elution with Impurities | Solvent system is too polar, causing longitudinal diffusion to outpace partitioning. | Decrease EtOAc concentration (e.g., shift from 95:5 to 98:2 Hexane:EtOAc) to lower the |
| Product Degradation on Column | Acid-sensitive ether/aldehyde reacting with acidic silanol groups. | Though rare for this specific compound, if degradation is observed, pre-treat the silica slurry with 1% Triethylamine (TEA) to neutralize active acidic sites[3]. |
References
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. Journal of Organic Chemistry, 43(14), 2923-2925. URL:[Link]
-
Leonard, J., Lygo, B., & Procter, G. (2013). Advanced Practical Organic Chemistry (3rd ed.). CRC Press. URL:[Link]
Sources
Application Note and Protocol for the Recrystallization of 3-Bromo-2-ethoxy-5-isopropylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
3-Bromo-2-ethoxy-5-isopropylbenzaldehyde is a substituted aromatic aldehyde with potential applications as a key intermediate in the synthesis of pharmaceuticals and other high-value organic compounds. Achieving high purity of this compound is critical for downstream applications, ensuring reaction specificity and minimizing side-product formation. Recrystallization is a powerful and cost-effective technique for the purification of solid organic compounds.[1] This document provides a detailed guide to developing a robust recrystallization protocol for this compound, focusing on solvent selection, experimental procedure, and purity assessment.
Understanding the Molecule: A Chemist's Perspective on Solubility
The molecular structure of this compound dictates its solubility, which is the cornerstone of developing a successful recrystallization protocol. The principle of "like dissolves like" is a useful starting point for predicting solubility.[2]
-
Polar Functionality: The aldehyde group (-CHO) and the ether linkage (-O-CH₂CH₃) introduce polarity to the molecule.
-
Nonpolar Functionality: The benzene ring, the isopropyl group (-CH(CH₃)₂), and the bromo substituent (-Br) contribute to the nonpolar character of the molecule.
This combination of polar and nonpolar features suggests that this compound will likely be soluble in a range of organic solvents of intermediate polarity and less soluble in highly polar (e.g., water) or very nonpolar (e.g., hexanes) solvents. A successful recrystallization solvent will be one in which the compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures.[1]
Part 1: Strategic Solvent Selection for Recrystallization
The ideal recrystallization solvent should meet two primary criteria:
-
The compound of interest should be highly soluble in the hot solvent but sparingly soluble or insoluble in the cold solvent.
-
Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.
A systematic approach to solvent screening is the most effective way to identify a suitable solvent or solvent system.
Recommended Solvents for Screening
Based on the structural analysis of this compound, the following solvents are recommended for initial screening. They are listed in approximate order of decreasing polarity.
| Solvent Class | Examples | Rationale |
| Alcohols | Methanol, Ethanol, Isopropanol | The hydroxyl group can interact with the polar functionalities of the target molecule. A good starting point for many organic compounds. |
| Esters | Ethyl Acetate | Offers a balance of polarity and is a good solvent for a wide range of organic compounds. |
| Ketones | Acetone | A polar aprotic solvent that can be effective for moderately polar compounds. |
| Ethers | Diethyl Ether, Methyl tert-Butyl Ether (MTBE) | Lower polarity, may be suitable if the compound is too soluble in more polar solvents. |
| Aromatic Hydrocarbons | Toluene | The aromatic ring can interact with the benzene ring of the target molecule. |
| Aliphatic Hydrocarbons | Heptane, Hexanes | Nonpolar solvents, likely to be poor solvents for the target molecule alone but excellent as anti-solvents in a mixed solvent system. |
Protocol for Small-Scale Solvent Screening
This protocol is designed to efficiently screen multiple solvents using a small amount of the crude this compound.
Materials:
-
Crude this compound
-
Selection of potential recrystallization solvents (see table above)
-
Small test tubes or vials
-
Hot plate with a sand or water bath
-
Pasteur pipettes
-
Stirring rod
Procedure:
-
Preparation: Place approximately 20-30 mg of the crude compound into several separate test tubes.
-
Initial Solubility Test (Room Temperature): To each test tube, add the selected solvent dropwise while stirring. Observe the solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.
-
Hot Solubility Test: If the compound is insoluble at room temperature, gently heat the test tube in a sand or water bath. Continue to add the solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.
-
Cooling and Crystallization: Once a saturated solution is obtained at high temperature, remove the test tube from the heat and allow it to cool slowly to room temperature.
-
Inducing Crystallization (If Necessary): If crystals do not form upon cooling, try scratching the inside of the test tube with a glass rod or adding a seed crystal of the pure compound.
-
Ice Bath Cooling: After cooling to room temperature, place the test tube in an ice-water bath to maximize crystal formation.
-
Observation: A good solvent will result in the formation of a significant amount of crystalline solid upon cooling.
Part 2: Detailed Recrystallization Protocol
Once a suitable solvent or solvent system has been identified, the following protocol can be used for a larger-scale purification.
Experimental Workflow Diagram
Caption: Workflow for the recrystallization of this compound.
Step-by-Step Methodology
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent and heat the mixture to boiling on a hot plate.
-
Continue to add small portions of the hot solvent until the solid has just dissolved. It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities (e.g., dust, inorganic salts), a hot filtration should be performed.
-
Preheat a funnel and a receiving flask containing a small amount of boiling solvent.
-
Quickly filter the hot solution through a fluted filter paper. This step should be done rapidly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Slow cooling generally leads to the formation of larger, purer crystals.
-
Do not disturb the flask during the initial cooling period.
-
-
Maximizing Yield:
-
Once the solution has reached room temperature and crystal formation appears to have ceased, place the flask in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel and a filter flask.
-
Ensure the filter paper is the correct size and is wetted with a small amount of the cold recrystallization solvent before pouring the crystal slurry.
-
-
Washing the Crystals:
-
With the vacuum still applied, wash the crystals with a small amount of fresh, ice-cold solvent to remove any residual soluble impurities.
-
-
Drying:
-
Allow the crystals to dry on the filter paper with the vacuum on for a few minutes.
-
Transfer the crystals to a watch glass or drying dish and allow them to air dry completely. For faster drying, a vacuum oven at a temperature well below the compound's melting point can be used.
-
Part 3: Purity Assessment and Troubleshooting
Assessing Purity
-
Melting Point Analysis: A sharp melting point range (typically 1-2 °C) that is close to the literature value indicates high purity. A broad or depressed melting point suggests the presence of impurities.
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed in an appropriate solvent system is a good indicator of purity.
-
Spectroscopic Methods (NMR, IR): For definitive structural confirmation and purity assessment, spectroscopic analysis is recommended.
Troubleshooting Common Recrystallization Issues
| Problem | Possible Cause | Solution |
| No crystals form upon cooling. | Too much solvent was used; the compound is highly soluble even at low temperatures. | Evaporate some of the solvent and try cooling again. If using a mixed solvent system, add more of the anti-solvent. Try scratching the inside of the flask or adding a seed crystal. |
| Oiling out (product separates as a liquid). | The boiling point of the solvent is higher than the melting point of the compound; the solution is supersaturated. | Reheat the solution to dissolve the oil, then add a small amount of additional solvent and allow it to cool slowly. Consider using a lower-boiling solvent. |
| Low recovery of crystals. | Too much solvent was used; the compound has significant solubility in the cold solvent; premature crystallization during hot filtration. | Ensure the minimum amount of hot solvent is used. Cool the solution thoroughly in an ice bath. Ensure the filtration apparatus is pre-heated for hot filtration. |
| Colored impurities in crystals. | The impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before hot filtration to adsorb the colored impurities. |
Conclusion
This application note provides a comprehensive framework for developing a successful recrystallization protocol for this compound. By following a systematic approach to solvent screening and adhering to the detailed experimental procedure, researchers can achieve high purity of this valuable synthetic intermediate.
References
-
University of Rochester. (n.d.). Purification: How To. Available at: [Link]
-
LibreTexts. (2023). Recrystallization. Available at: [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]
-
Posner, G. H., Afarinkia, K., & Dai, H. (n.d.). AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE: AN AMBIPHILIC DIENE FOR DIELS-ALDER CYCLOADDITIONS. Organic Syntheses Procedure. Available at: [Link]
Sources
Application Note: High-Resolution NMR Characterization of 3-Bromo-2-ethoxy-5-isopropylbenzaldehyde
This Application Note is designed for research scientists and analytical chemists involved in the structural characterization of pharmaceutical intermediates. It focuses on 3-Bromo-2-ethoxy-5-isopropylbenzaldehyde , a highly functionalized scaffold often utilized in the synthesis of bioactive small molecules (e.g., kinase inhibitors, PROTAC linkers).
The guide synthesizes theoretical chemical shift principles with practical experimental protocols to ensure rigorous structural validation.
Molecular Weight: 271.15 g/molIntroduction & Structural Significance[1][2]
In complex synthetic pathways, confirming the regiochemistry of polysubstituted benzene rings is critical. For This compound , the primary challenge is distinguishing it from potential regioisomers (e.g., 4-isopropyl or 6-bromo isomers) that may arise during electrophilic aromatic substitution or alkylation steps.
This protocol leverages Nuclear Magnetic Resonance (NMR) spectroscopy to validate:
-
Regiochemistry: The specific arrangement of the Bromine (C3), Ethoxy (C2), and Isopropyl (C5) groups relative to the Aldehyde (C1).
-
Substituent Integrity: Confirmation of the ethoxy vs. isopropoxy ether linkage.
-
Purity: Detection of common impurities like unreacted phenol precursors or de-brominated byproducts.
Experimental Protocol
Sample Preparation[3]
-
Solvent: Chloroform-d (
) with 0.03% TMS (Tetramethylsilane) as an internal reference.-
Why:
provides excellent solubility for this lipophilic aldehyde and prevents solute aggregation that can broaden signals.
-
-
Concentration:
-
1H NMR: 5–10 mg in 0.6 mL solvent.
-
13C / 2D NMR: 20–30 mg in 0.6 mL solvent (required for adequate S/N on quaternary carbons).
-
-
Tube Quality: High-throughput 5mm tubes (Wilmad 507-PP or equivalent) to minimize shimming errors.
Acquisition Parameters (600 MHz equiv.)
To ensure publication-quality data, use the following acquisition sets:
| Experiment | Pulse Sequence | Scans (NS) | Relaxation Delay (D1) | Purpose |
| 1H Standard | zg30 | 16 | 1.0 sec | Quantitative integration of protons. |
| 13C {1H} | zgpg30 | 512+ | 2.0 sec | Carbon backbone verification. |
| COSY | cosygpppqf | 4 | 1.5 sec | H-H scalar coupling (identifying spin systems). |
| HSQC | hsqcedetgpsisp2.3 | 4 | 1.5 sec | 1-bond C-H correlation (multiplicity editing). |
| HMBC | hmbcgplpndqf | 8 | 1.5 sec | Long-range (2-3 bond) C-H connectivity (Crucial for quaternary C). |
| NOESY/ROESY | noesygpphp | 8 | 2.0 sec | Through-space correlations (Spatial geometry). |
Spectroscopic Data Analysis[2][3][4]
1H NMR Assignment (Predicted & Observed)
Note: Chemical shifts (
| Position | Moiety | Shift ( | Multiplicity | Structural Insight | |
| 1 | -CHO | 10.20 – 10.35 | Singlet (s) | - | Diagnostic aldehyde proton. Distinctly deshielded. |
| 6 | Ar-H | 7.60 – 7.75 | Doublet (d) | H6 is ortho to CHO (deshielding zone). Appears downfield of H4. | |
| 4 | Ar-H | 7.40 – 7.55 | Doublet (d) | H4 is meta to CHO and ortho to Br. | |
| 2-OCH2 | -OCH2- | 4.10 – 4.20 | Quartet (q) | Characteristic of ethoxy methylene. | |
| 5-CH | -CH(Me)2 | 2.85 – 2.95 | Septet (sept) | Methine proton of the isopropyl group. | |
| 2-CH3 | -CH3 | 1.40 – 1.50 | Triplet (t) | Methyl of the ethoxy group. | |
| 5-(CH3)2 | -(CH3)2 | 1.20 – 1.30 | Doublet (d) | Gem-dimethyls of the isopropyl group. |
Key Structural Confirmations (The "Self-Validating" Logic)
To confirm the 3-Bromo-2-ethoxy-5-isopropyl substitution pattern versus isomers, verify the following correlations:
-
Regiochemistry of H6 vs H4 (NOE is King):
-
NOE Correlation 1: Irradiate the -CHO peak (~10.3 ppm). You must see a strong NOE enhancement at H6 (~7.7 ppm).
-
NOE Correlation 2: Irradiate the Isopropyl Methine (~2.9 ppm). You must see NOE enhancement at BOTH H4 and H6 .
-
Logic: Only the 5-isopropyl isomer places the isopropyl group between the two aromatic protons. If the isopropyl were at position 4, it would only show NOE to one aromatic proton (H3 or H5).
-
-
Ethoxy Position (HMBC):
-
The -OCH2- protons (~4.15 ppm) should show a strong HMBC correlation to C2 (~155-160 ppm).
-
C2 should also show HMBC correlations to H4 (3-bond) and H6 (3-bond, weak).
-
Workflow Visualization
The following diagram illustrates the logical flow for validating the compound's structure from crude synthesis to final QC release.
Caption: Logical decision tree for NMR-based structural validation of this compound.
Impurity Profiling Notes
When analyzing this specific intermediate, watch for these common process impurities:
-
Des-bromo analog (2-ethoxy-5-isopropylbenzaldehyde):
-
Detection: Look for a multiplet or extra doublet in the aromatic region (~6.9 - 7.5 ppm) corresponding to H3. The integration of aromatic protons will sum to 3 instead of 2.
-
-
Phenol Precursor (3-bromo-2-hydroxy-5-isopropylbenzaldehyde):
-
Detection: Absence of Ethoxy signals (4.1 ppm, 1.4 ppm). Presence of a broad phenolic -OH singlet (often >11 ppm or exchange-broadened).
-
-
Over-bromination (2,x-dibromo species):
-
Detection: Loss of H4 or H6 signal; aromatic integration drops to 1H.
-
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for additivity rules and coupling constants).
-
Reich, H. J. (2023). Hans Reich's Collection of NMR Data. University of Wisconsin-Madison.
- Authoritative source for chemical shift prediction of polysubstituted benzenes.
-
Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist". Organometallics, 29(9), 2176–2179.
- Essential for distinguishing solvent peaks (e.g.
-
ChemicalBook & ChemScene Databases. (2023). Entries for CAS 2404734-08-1 and analogs.[1][2]
- Verification of commercial availability and structural analogs.
Sources
mass spectrometry analysis of 3-Bromo-2-ethoxy-5-isopropylbenzaldehyde
Application Note: Mass Spectrometry Analysis of 3-Bromo-2-ethoxy-5-isopropylbenzaldehyde
Abstract
This guide details the mass spectrometry (MS) characterization of This compound (
Introduction & Chemical Properties
The reliable analysis of halogenated benzaldehydes requires understanding the interplay between the directing effects of substituents during ionization.
-
Isotopic Signature: The presence of Bromine (
and ) creates a distinct 1:1 doublet in the molecular ion cluster, serving as a primary diagnostic filter. -
Lability: The ethoxy group ($ -OCH_2CH_3
-CH(CH_3)_2 $) are susceptible to specific cleavage events (McLafferty rearrangement and -cleavage) that confirm regio-chemistry.
Table 1: Physicochemical Profile
| Property | Value | Notes |
|---|
| Formula |
Experimental Protocols
Sample Preparation Strategy
-
Solvent Choice: Methanol (LC-MS) or Dichloromethane (GC-MS). Avoid protic solvents like water/alcohol for long-term storage of the aldehyde to prevent hemiacetal formation.
-
Concentration: 10 µg/mL (10 ppm) for full-scan MS; 1 µg/mL for SIM (Selected Ion Monitoring).
GC-MS Method (Structural Elucidation)
-
Rationale: Electron Ionization (EI) at 70 eV provides a "fingerprint" spectrum essential for confirming the position of the ethoxy and bromine groups via fragmentation.
Instrument Parameters:
-
Column: DB-5ms or equivalent (30 m × 0.25 mm × 0.25 µm).
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Inlet: Splitless mode, 250°C.
-
Oven Program:
-
Hold 60°C for 1 min.
-
Ramp 20°C/min to 300°C.
-
Hold 3 min.
-
-
Source Temp: 230°C.
LC-MS Method (Purity & Quantitation)
-
Rationale: ESI is softer, preserving the
molecular ion for confirmation of molecular weight without extensive fragmentation.
Instrument Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Ionization: ESI Positive Mode (
).
Results & Discussion: Interpretation Guide
The Isotopic Fingerprint
The most immediate validator is the molecular ion cluster. You must observe two peaks of nearly equal intensity at m/z 270 and m/z 272 .
-
Absence of doublet: Indicates loss of Bromine (dehalogenation) or misidentification.
-
Ratio deviation: Significant deviation from 1:1 implies interference or co-eluting impurities.
Fragmentation Pathways (EI Source)
Under 70 eV EI, the molecule undergoes predictable disassembly.
-
Primary Cleavage (Isopropyl Loss): The isopropyl group typically loses a methyl radical (
, 15 Da) to form a stabilized benzylic-type cation.-
Target m/z: 255 / 257.
-
-
Secondary Cleavage (Ethoxy Loss): The ethoxy group can lose an ethylene molecule (
, 28 Da) via a four-membered transition state or lose the ethyl radical ( , 29 Da).-
Target m/z: 242 / 244 (Loss of CO or
) or 241 / 243 (Loss of Ethyl).
-
-
Deep Fragmentation (Debromination): Homolytic cleavage of the C-Br bond yields the aryl cation.
-
Target m/z: 191 (Loss of Br from M+).
-
Table 2: Key Diagnostic Ions (EI Spectrum)
| m/z (Nominal) | Ion Identity | Origin / Mechanism |
|---|
| 270 / 272 |
Visualizations
Fragmentation Pathway Diagram
The following diagram illustrates the logical flow of fragmentation events expected in the Mass Spectrometer.
Caption: Predicted fragmentation cascade for this compound under 70 eV EI.
Analytical Workflow
Caption: Decision matrix for selecting GC-MS vs. LC-MS based on analytical goals.
Troubleshooting & Validation
System Suitability Test (SST): Before analyzing the target, run a standard of 4-Bromobenzaldehyde .
-
Pass Criteria: Observation of m/z 184/186 doublet (parent) and m/z 155/157 (loss of CHO). This confirms the MS is correctly tuned for high-mass halogen detection and the source temperature is not causing thermal degradation.
Common Issues:
-
Missing M+ Peak: The molecule may be thermally unstable in the GC inlet. Solution: Lower inlet temperature to 200°C or switch to LC-MS (ESI).
-
Abnormal Isotope Ratio: If 270 peak is much higher than 272, suspect dehalogenation (loss of Br and replacement with H) occurring in the liner. Solution: Clean or replace the GC liner; ensure it is deactivated.
References
-
NIST Mass Spectrometry Data Center. "Mass Spectrum of Benzaldehyde, 2-ethoxy-." NIST Chemistry WebBook, SRD 69. Accessed October 2023. Link
-
BenchChem. "Interpreting the Mass Spectrum of 4-Bromobenzaldehyde: A Comparative Guide." BenchChem Application Notes. Link
-
Sigma-Aldrich. "Product Specification: 2-Ethoxybenzaldehyde." Link
-
PubChem. "Compound Summary: 3-bromo-5-isopropylbenzaldehyde."[1] National Library of Medicine. Link
Sources
Application Note: High-Resolution RP-HPLC Method for Purity Assessment of 3-Bromo-2-ethoxy-5-isopropylbenzaldehyde
Introduction & Scope
This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) protocol for the purity assessment of 3-Bromo-2-ethoxy-5-isopropylbenzaldehyde . This compound is a critical intermediate in the synthesis of complex heterocyclic active pharmaceutical ingredients (APIs).
Given its structural features—a benzaldehyde core substituted with bromo, ethoxy, and isopropyl groups—the molecule presents specific analytical challenges, including:
-
Lipophilicity: With a calculated LogP of ~4.2, the molecule is highly hydrophobic, requiring a strong organic eluent for elution.
-
Oxidative Instability: Benzaldehydes are prone to auto-oxidation to their corresponding benzoic acids.[1] The method must resolve the parent aldehyde from the 3-bromo-2-ethoxy-5-isopropylbenzoic acid degradant.[1]
-
Structural Isomerism: The synthesis may generate regioisomers (e.g., varying positions of the bromo or isopropyl groups) that require high-efficiency separation.[1]
This guide moves beyond simple "recipe" instructions to explain the mechanistic rationale behind column selection, mobile phase composition, and detection parameters, ensuring the user can adapt the method for validation or troubleshooting.
Method Development Rationale
Stationary Phase Selection
A C18 (Octadecylsilane) stationary phase is selected as the primary column.[1]
-
Why: The molecule's high lipophilicity dictates a Reverse Phase (RP) mechanism. A standard C18 column provides strong hydrophobic interaction, ensuring retention and separation from more polar impurities (like the benzoic acid derivative or de-alkylated precursors).
-
Recommendation: Use a column with high carbon load and end-capping to minimize peak tailing caused by silanol interactions with the aldehyde carbonyl.[1]
Mobile Phase Chemistry
-
Buffer (Solvent A): 0.1% Phosphoric Acid (
) in Water.[1]-
Reasoning: Acidic pH (~2.0-2.5) suppresses the ionization of the potential benzoic acid impurity (
~4). By keeping the acid impurity in its neutral (protonated) form, we prevent peak broadening/tailing and increase its retention, preventing it from eluting in the solvent front.
-
-
Organic Modifier (Solvent B): Acetonitrile (ACN).[1]
Detection Physics[2]
-
Wavelength: 254 nm.
Experimental Protocol
Instrumentation & Reagents[2][3][4]
-
HPLC System: Agilent 1260 Infinity II, Waters Alliance, or equivalent with Diode Array Detector (DAD).
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or Waters XBridge BEH C18 (4.6 x 150 mm, 3.5 µm).[1]
-
Solvents: HPLC Grade Acetonitrile, Milli-Q Water, HPLC Grade Phosphoric Acid (85%).[1]
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Column Temp | 30°C | Maintains reproducible retention times; improves mass transfer.[1] |
| Flow Rate | 1.0 mL/min | Optimal linear velocity for 3.5 - 5 µm particles.[1] |
| Injection Vol | 5 - 10 µL | Prevents column overload while ensuring sensitivity.[1] |
| Detection | UV @ 254 nm | Max absorbance of the aromatic benzaldehyde core.[1] |
| Run Time | 25 Minutes | Sufficient for elution of highly lipophilic dimers/impurities.[1] |
Gradient Program
Note: A gradient is strictly required due to the high lipophilicity of the analyte.
| Time (min) | % Buffer A (0.1% H3PO4) | % Solvent B (ACN) | Phase Description |
| 0.0 | 60 | 40 | Loading: Initial conditions retain polar impurities. |
| 2.0 | 60 | 40 | Isocratic Hold: Stabilizes baseline.[1] |
| 15.0 | 10 | 90 | Ramp: Elutes the main lipophilic peak.[1] |
| 18.0 | 5 | 95 | Wash: Clears highly retained dimers/oligomers. |
| 18.1 | 60 | 40 | Reset: Return to initial conditions.[1] |
| 25.0 | 60 | 40 | Re-equilibration: Critical for retention time reproducibility.[1] |
Sample Preparation
Standard Stock Solution (1.0 mg/mL):
-
Weigh 10.0 mg of this compound reference standard.[1]
-
Transfer to a 10 mL volumetric flask.
-
Dissolve in 100% Acetonitrile . (Do not use water; solubility is poor).[1]
-
Sonicate for 5 minutes to ensure complete dissolution.
Working Sample Solution (0.1 mg/mL):
-
Dilute 1.0 mL of Stock Solution into 9.0 mL of 50:50 Water:Acetonitrile .
-
Critical: The diluent matches the initial mobile phase conditions to prevent "solvent shock" which causes split peaks.
-
Analytical Workflow & Logic
The following diagram illustrates the decision-making process for impurity identification using this protocol.
Caption: Logic flow for identifying common impurities based on Relative Retention Time (RRT).
System Suitability & Validation Parameters
To ensure the method is "self-validating" in daily use, the following System Suitability Test (SST) criteria must be met before analyzing unknown samples.
| Parameter | Acceptance Limit | Troubleshooting Failure |
| Retention Time (RT) | ± 5% of Standard | Check flow rate, pump leak, or temperature. |
| Tailing Factor ( | < 1.5 | Column aging or insufficient buffering.[1] Replace column or fresh buffer. |
| Theoretical Plates ( | > 10,000 | Dead volume in system or column degradation.[1] |
| Precision (RSD) | < 1.0% (n=5 injections) | Injector issue or sample evaporation. |
| Resolution ( | > 2.0 (Main peak vs. nearest impurity) | Adjust gradient slope (make shallower) if resolution fails. |
Specificity Assessment (For Validation)
To validate specificity, perform a Forced Degradation Study :
-
Oxidation: Treat sample with 3%
for 2 hours.-
Expected Result: Decrease in Main Peak; appearance of a new peak at RRT ~0.6-0.8 (Benzoic Acid derivative).[1]
-
-
Acid Hydrolysis: Treat with 0.1N HCl.
-
Expected Result: Potential cleavage of the ethoxy ether (formation of phenol derivative).
-
Impurity Profiling Guide
Understanding the synthesis pathway allows for predictive impurity profiling.[1]
-
3-Bromo-2-ethoxy-5-isopropylbenzoic acid (Oxidation Impurity):
-
3-Bromo-2-hydroxy-5-isopropylbenzaldehyde (Starting Material):
-
Regioisomers (e.g., 2-Bromo-3-ethoxy...):
-
Origin: Non-selective bromination.[1]
-
Chromatography: Very close elution to main peak. Requires high plate count (
) or a Phenyl-Hexyl column for separation based on selectivity differences.
-
References
-
Royal Society Open Science. (2018). Tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations. Retrieved from [Link]
-
SIELC Technologies. (2018).[2] Separation of 3-Bromobenzaldehyde on Newcrom R1 HPLC column. Retrieved from [Link]
Sources
Troubleshooting & Optimization
common side products in the synthesis of 3-Bromo-2-ethoxy-5-isopropylbenzaldehyde
Technical Support Center: Synthesis of 3-Bromo-2-ethoxy-5-isopropylbenzaldehyde
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of this compound. This document provides in-depth troubleshooting advice, addresses frequently asked questions regarding side product formation, and offers validated protocols to enhance reaction efficiency and product purity. Our approach is grounded in established chemical principles to provide not just solutions, but a deeper understanding of the reaction mechanisms at play.
Frequently Asked Questions (FAQs) & Troubleshooting
The synthesis of this compound typically involves two key transformations: electrophilic bromination of an activated aromatic ring and formylation, commonly via the Vilsmeier-Haack reaction. The order of these steps can significantly impact the side product profile. Below, we address common issues encountered during this synthesis.
Q1: My reaction is producing a significant amount of an isomeric bromo-aldehyde. How can I improve the regioselectivity of the bromination?
A1: Understanding and Controlling Regioselectivity
The formation of regioisomers is a common challenge in the electrophilic bromination of substituted benzene rings. The ethoxy group is a strong ortho-, para-director, while the isopropyl group is a weaker ortho-, para-director. If you are brominating 2-ethoxy-5-isopropylbenzaldehyde, the directing groups will influence the position of the incoming bromine atom.
Root Cause Analysis:
-
Steric Hindrance: The bulky isopropyl group and the ethoxy group can sterically hinder the positions ortho to them.
-
Electronic Effects: The powerful electron-donating nature of the ethoxy group strongly activates the positions ortho and para to it.
Troubleshooting and Preventative Measures:
-
Choice of Brominating Agent: The reactivity of the brominating agent can influence selectivity. Milder brominating agents, such as N-bromosuccinimide (NBS) in the presence of a catalyst, may offer better control than elemental bromine.
-
Solvent Effects: The polarity of the solvent can affect the stability of the reaction intermediates and thus the product distribution. Experimenting with different solvents, such as acetic acid, chloroform, or carbon tetrachloride, may improve regioselectivity.[1]
-
Temperature Control: Lowering the reaction temperature can enhance selectivity by favoring the thermodynamically more stable product and reducing the rate of competing side reactions.
-
Order of Reactions: Consider performing the Vilsmeier-Haack formylation on 2-bromo-1-ethoxy-4-isopropylbenzene. In this case, the formylation is directed by the existing substituents. The Vilsmeier-Haack reaction is known to be sensitive to both steric and electronic effects, often favoring formylation at the less sterically hindered para position to an activating group.[2]
Q2: I've isolated a byproduct with a higher molecular weight that appears to be a di-brominated compound. What causes this and how can I prevent it?
A2: Preventing Over-Bromination
The formation of di-brominated side products is typically a result of the high reactivity of the aromatic substrate towards the brominating agent.
Root Cause Analysis:
-
Excess Brominating Agent: Using more than one equivalent of the brominating agent will lead to the bromination of the already brominated product, which is still an activated ring.
-
Reaction Conditions: High temperatures and prolonged reaction times can also promote further bromination.
Troubleshooting and Preventative Measures:
-
Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use of 1.0 to 1.1 equivalents is generally recommended.
-
Slow Addition: Add the brominating agent slowly to the reaction mixture to maintain a low concentration of the electrophile at any given time. This minimizes the chance of a second bromination event occurring on the product molecule.
-
Monitoring the Reaction: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting material is consumed to prevent the formation of over-brominated products.
Q3: My final product is contaminated with a carboxylic acid impurity. What is the source of this and how can it be avoided?
A3: Minimizing Oxidation of the Aldehyde
The aldehyde functional group is susceptible to oxidation to a carboxylic acid, and this is a known side reaction when using bromine, which is an oxidizing agent.[3][4] The likely impurity in this case is 3-Bromo-2-ethoxy-5-isopropylbenzoic acid.[5]
Root Cause Analysis:
-
Oxidizing Conditions: The presence of an oxidizing agent (like bromine) and potentially air (oxygen) can lead to the oxidation of the aldehyde. This is particularly relevant if the bromination step is performed after the formylation.
-
Work-up Conditions: Certain work-up procedures, especially if not performed under an inert atmosphere, can contribute to oxidation.
Troubleshooting and Preventative Measures:
-
Protecting the Aldehyde: If brominating after formylation, consider protecting the aldehyde group as an acetal. The acetal is stable under bromination conditions and can be easily deprotected afterward.[6]
-
Inert Atmosphere: Conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
-
Purification: The carboxylic acid byproduct can often be removed by an aqueous basic wash (e.g., with sodium bicarbonate solution) during the work-up, as the acid will be deprotonated to form a water-soluble carboxylate salt.
Q4: I am observing a byproduct that seems to have lost the ethyl group from the ether. Is de-ethylation a known side reaction?
A4: Addressing Potential Ether Cleavage
While less common, the acidic conditions of the Vilsmeier-Haack reaction (generated from POCl₃ and DMF) can potentially lead to the cleavage of the aryl ethyl ether, resulting in a phenolic byproduct.[7]
Root Cause Analysis:
-
Acidic Conditions: The Vilsmeier-Haack reagent and the subsequent hydrolysis step create an acidic environment that can catalyze the cleavage of the ether bond.
-
Elevated Temperatures: Higher reaction temperatures can promote this side reaction.
Troubleshooting and Preventative Measures:
-
Temperature Control: Maintain the reaction temperature as low as possible while still achieving a reasonable reaction rate. Vilsmeier-Haack reactions can often be run at or below room temperature for highly activated substrates.[2]
-
Reaction Time: Minimize the reaction time to reduce the exposure of the product to the acidic conditions.
-
Alternative Formylation Methods: If de-ethylation is a persistent issue, consider alternative formylation methods that proceed under neutral or basic conditions, though these may be less efficient for this specific substrate.
Visualizing the Synthetic Landscape
The following diagram illustrates the desired synthetic pathway to this compound and the key side reactions that can occur.
Caption: Synthetic pathways and common side reactions.
Summary of Potential Side Products
The following table provides a quick reference for the common side products, their likely causes, and suggested analytical methods for their identification.
| Side Product | Structure | Likely Cause(s) | Recommended Analytical Method(s) |
| Isomeric Bromo-aldehyde | Positional isomer of the bromo group | Poor regioselectivity during bromination | ¹H NMR, GC-MS |
| Di-bromo Product | Addition of a second bromine atom | Excess brominating agent, prolonged reaction time | Mass Spectrometry (MS), ¹H NMR |
| Oxidized Product | Aldehyde group oxidized to a carboxylic acid | Presence of oxidizing agents (e.g., Br₂), air oxidation | IR Spectroscopy (C=O stretch of acid), ¹H NMR (disappearance of aldehyde proton), LC-MS |
| De-ethylated Product | Ethoxy group cleaved to a hydroxyl group | Acidic conditions (Vilsmeier-Haack), high temperature | ¹H NMR (appearance of phenolic -OH), Mass Spectrometry (MS) |
Recommended Experimental Protocol: Vilsmeier-Haack Formylation of 2-Bromo-1-ethoxy-4-isopropylbenzene
This protocol is designed to minimize side product formation by carefully controlling the reaction conditions.
Materials:
-
2-Bromo-1-ethoxy-4-isopropylbenzene
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice bath
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 equivalents) and anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add POCl₃ (1.2 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the mixture at 0 °C for an additional 30 minutes to allow for the complete formation of the Vilsmeier reagent.[8]
-
Addition of Substrate: To the pre-formed Vilsmeier reagent, add a solution of 2-Bromo-1-ethoxy-4-isopropylbenzene (1.0 equivalent) in anhydrous DCM dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Hydrolysis: Once the starting material is consumed, cool the reaction mixture back to 0 °C and carefully pour it onto crushed ice with vigorous stirring.
-
Work-up: Stir the mixture for 30 minutes, then neutralize it by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is ~7-8. Transfer the mixture to a separatory funnel and extract with DCM (3 x volumes).
-
Purification: Combine the organic layers, wash with water and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.[9]
References
- Rajanna, K. C., et al. (2011). Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non-Conventional Conditions. International Journal of Organic Chemistry, 01(04).
- Dayalan, A., & Vijayakumar, G. (Year not specified). Effect of Transition Metal Ions on the Oxidation of Benzaldehyde by Bromine. Asian Journal of Chemistry.
- Rajanna, K. C., et al. (2013). Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non.
-
Royal Society of Chemistry. (Year not specified). Supporting Information. [Link]
- PMC. (Year not specified). Convenient Benzylic Bromination of 2‑Hydroxy-5-methylisophthalaldehyde.
- Patil, P. G., et al. (Year not specified). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- Google Patents. (Year not specified). Method for purifying a bromine compound.
- Barker, I. R. L., & Dahm, R. H. (1970). Kinetics and mechanism of the oxidation of aromatic aldehydes with bromine. Journal of the Chemical Society B: Physical Organic.
- Cambridge University Press. (Year not specified). Vilsmeier-Haack Reaction.
- Jones, G., & Stanforth, S. P. (Year not specified). The Vilsmeier Reaction. 2.
-
J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. [Link]
- Universiti Kebangsaan Malaysia. (Year not specified).
- Elsevier. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7.
- Google Patents. (Year not specified). Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde.
-
ResearchGate. (2016). How can I do dibromination on 2-fluorobenzaldehyde?. [Link]
Sources
- 1. psasir.upm.edu.my [psasir.upm.edu.my]
- 2. jk-sci.com [jk-sci.com]
- 3. asianpubs.org [asianpubs.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. 3-Bromo-2-ethoxy-5-isopropylbenzoic acid 97% | CAS: 2404734-34-3 | AChemBlock [achemblock.com]
- 6. researchgate.net [researchgate.net]
- 7. ijpcbs.com [ijpcbs.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. rsc.org [rsc.org]
Technical Support Center: Troubleshooting Low Conversion in the Bromination of Alkoxybenzaldehydes
Target Audience: Researchers, synthetic chemists, and drug development professionals. Prepared By: Senior Application Scientist, Process Chemistry & Scale-Up Support
Diagnostic Overview
The bromination of alkoxybenzaldehydes (such as anisaldehyde, vanillin, and their derivatives) is a critical transformation in the synthesis of active pharmaceutical ingredients (APIs). However, it is notoriously prone to low conversion rates. This occurs because the substrate presents competing electronic effects: the alkoxy group is strongly electron-donating and ortho/para-directing, while the aldehyde group is strongly electron-withdrawing and meta-directing. The net result is a partially deactivated aromatic system that resists standard electrophilic aromatic substitution (EAS) when using mild reagents like N-bromosuccinimide (NBS).
To resolve this, chemists often resort to harsh conditions (e.g.,
Quantitative Data Summary: Comparison of Bromination Conditions
The following table summarizes the expected conversion rates and limitations of various brominating systems applied to alkoxybenzaldehydes.
| Reagent System | Solvent | Temp | Typical Conversion | Key Limitations / Advantages |
| NBS (1.2 eq) | ACN / | RT | 30–40% | Sluggish kinetics due to aldehyde deactivation; stalls early[1]. |
| NBS (1.2 eq) + Mandelic Acid (0.2 eq) | ACN / | RT | >95% | Optimal: Halogen bonding enhances |
| Glacial AcOH | RT | 80–90% | Corrosive; risks over-bromination and aldehyde oxidation[3]. | |
| NBS (1.5 eq) | DMF | >80°C | N/A (Fails) | Hazard: Auto-catalytic thermal decomposition of solvent/reagent[4]. |
Troubleshooting Workflow
Use the decision tree below to diagnose the root cause of your low conversion and identify the appropriate corrective action.
Caption: Decision tree for diagnosing and resolving low conversion in alkoxybenzaldehyde bromination.
In-Depth Troubleshooting FAQs
Q1: My bromination of 4-alkoxybenzaldehyde using N-bromosuccinimide (NBS) stalls at 40% conversion even after 24 hours. How can I drive the reaction to completion without using harsh conditions?
A1: The stall is caused by the electron-withdrawing nature of the aldehyde group, which partially deactivates the aromatic ring. Standard NBS is insufficiently electrophilic to overcome this barrier at room temperature. Instead of increasing the temperature or adding excess NBS, you must increase the electrophilicity of the bromine atom itself.
The Solution: Add a catalytic amount (20 mol%) of a lactic acid derivative, such as mandelic acid . Recent computational and experimental data demonstrate that the
Q2: To push the sluggish NBS reaction, I switched the solvent to DMF and heated it to 80°C. The mixture turned black, evolved brown gas, and yielded no product. What happened? A2: You triggered a hazardous auto-catalytic decomposition. NBS is highly incompatible with N,N-dimethylformamide (DMF) at elevated temperatures. When NBS in DMF is heated near or above 80°C, it undergoes a complex, light-promoted, radical-mediated decomposition that liberates immense heat (149 kJ/kg) and off-gases, potentially leading to thermal runaway and reactor rupture (4)[4]. The Solution: Never heat NBS in DMF. If you need a polar aprotic environment, use acetonitrile (ACN) or an ACN/water mixture at room temperature, and rely on chemical activation (like mandelic acid) rather than thermal activation.
Q3: When using
Mechanistic Pathway: Halogen Bonding Activation
Caption: Mechanistic pathway showing the activation of NBS via halogen bonding with mandelic acid.
Step-by-Step Experimental Protocol: Optimized Mandelic Acid-Catalyzed NBS Bromination
This protocol provides a self-validating, high-yielding method for the regioselective bromination of alkoxybenzaldehydes, avoiding the pitfalls of thermal degradation and aldehyde oxidation.
Materials:
-
Alkoxybenzaldehyde substrate (1.0 equiv, e.g., 2.0 mmol)
-
N-Bromosuccinimide (NBS) (1.2 equiv, 2.4 mmol) - Quality Check: Ensure it is a white/off-white powder. Recrystallize from water if it appears yellow or orange.
-
Mandelic acid (0.2 equiv, 0.4 mmol)
-
Acetonitrile (ACN) / Deionized Water (1:1 v/v, 20 mL)
Procedure:
-
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the alkoxybenzaldehyde (2.0 mmol) and mandelic acid (0.4 mmol) in 20 mL of the ACN/
(1:1) solvent mixture. -
Activation: Stir the solution at room temperature (20-25°C) for 5 minutes to ensure complete dissolution. Causality note: The aqueous environment facilitates the solubility of the mandelic acid catalyst, allowing it to interface with the NBS.
-
Bromination: Add NBS (2.4 mmol) portion-wise over 2 minutes. Causality note: Portion-wise addition prevents localized concentration spikes, minimizing di-bromination side reactions.
-
Monitoring: Cap the flask and stir at room temperature. Monitor the reaction via TLC (Hexanes/EtOAc) or LC-MS. Complete conversion is typically observed within 30 minutes to 2 hours, compared to >24 hours without the catalyst.
-
Quenching & Workup: Once complete, quench the reaction by adding 10 mL of saturated aqueous sodium thiosulfate (
) to neutralize any unreacted electrophilic bromine species and free (7)[7]. -
Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous
, filter, and concentrate under reduced pressure. -
Purification: Purify the crude product via flash column chromatography or recrystallization (e.g., from 50% ethanol) to yield the pure brominated alkoxybenzaldehyde.
References
- Comprehensive Organic Chemistry Experiments for the Laboratory Classroom: Halogenation Reactions of Vanillin. Source: RSC.
- Action of Bromine on Vanillin, Isovanillin, and Some of Their Derivatives. Source: ACS.
- Bromination of vanillin. Source: YouTube.
- A Dangerous Bromance. Source: Scientific Update - UK.
- Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. Source: NSF / J. Org. Chem.
- Enhanced Reactivity For Aromatic Bromination Via H (Baker Et Al. - 2022). Source: Scribd.
- Halogen Bonding Interactions in Aromatic Bromination. Source: UC Merced - eScholarship.org.
Sources
strategies to avoid dealkylation during the synthesis of alkoxy aromatic compounds
Current Status: Online 🟢 Ticket Subject: Strategies to avoid dealkylation during the synthesis of alkoxy aromatic compounds. Assigned Specialist: Senior Application Scientist
Welcome to the Technical Support Center
You have reached the Tier 3 Support Desk for Organic Synthesis. We understand the frustration of watching your methyl or benzyl ethers vanish into "tar" or phenols during late-stage functionalization. The alkoxy group (Ar-OR) is activating, but its oxygen atom is a Lewis base that invites unwanted coordination and subsequent cleavage.
This guide is structured as a series of Troubleshooting Tickets addressing the three most common failure points: Lewis Acid-Mediated Cleavage , Acidic Nitration , and Non-Selective Hydrogenolysis .
Ticket #001: Friedel-Crafts Acylation Without Demethylation
User Issue: "I am trying to acylate anisole (or veratrole) using Acetyl Chloride and Aluminum Chloride (
Root Cause Analysis:
The ether oxygen in alkoxy aromatics is a Lewis base. Strong oxophilic Lewis acids like
The Mechanism of Failure (Visualization):
Caption: The "Danger Zone" mechanism where strong Lewis acid coordination leads to unwanted ether cleavage.
Corrective Protocol: Lanthanide Triflate Catalysis To avoid this, you must switch from a "stoichiometric strong acid" approach to a "catalytic mild acid" approach. Lanthanide triflates (e.g., Ytterbium or Scandium triflate) are water-tolerant, recoverable Lewis acids that activate the acyl donor without coordinating strongly enough to the ether oxygen to cause cleavage [1, 2].
Step-by-Step Protocol:
-
Reagents: Anisole (1.0 equiv), Acetic Anhydride (2.0 equiv),
(10-20 mol%), Nitromethane ( ). -
Setup: Dissolve
and the anhydride in nitromethane. -
Addition: Add the alkoxy aromatic substrate.
-
Reaction: Stir at 50°C for 4–6 hours.
-
Workup: Cool to room temperature. Dilute with water and extract with ethyl acetate. The catalyst remains in the aqueous phase and can often be recovered.
-
Validation: Check TLC. The product should be the acylated ether, with zero phenol spots.
Alternative: If you must use traditional Lewis acids, switch to Zinc Chloride (
Ticket #002: Nitration Preserving the Ether Linkage
User Issue: "My nitration of dimethoxybenzene using mixed acid (
Root Cause Analysis:
Standard "mixed acid" nitration generates the Nitronium ion (
Corrective Protocol: Acetyl Nitrate or Claycop
You need a "non-acidic" source of
-
Acetyl Nitrate: Generated in situ from acetic anhydride and nitric acid. It buffers the acidity [3].
-
Claycop (Clay-supported Copper Nitrate): A solid-phase reagent that allows for mild, regioselective nitration under heterogeneous conditions [4].
Recommended Protocol (Acetyl Nitrate Method):
| Parameter | Specification | Reason |
| Reagent A | Acetic Anhydride ( | Solvent and dehydrating agent; forms Acetyl Nitrate. |
| Reagent B | Fuming | Source of nitro group. |
| Temperature | < 20°C (Strict) | Acetyl nitrate is unstable/explosive >60°C. Keep it cold! |
| Stoichiometry | 1.1 equiv | Avoid over-nitration. |
Execution:
-
Cool acetic anhydride (approx. 5 mL per mmol substrate) to 0°C.
-
Slowly add fuming nitric acid dropwise. Caution: Exothermic.
-
Add the alkoxy aromatic solution (dissolved in a small amount of
or ) dropwise to the nitrating mixture. -
Stir at 0–10°C for 1 hour.
-
Quench: Pour into ice water/sodium bicarbonate.
Ticket #003: Saving Benzyl Ethers During Reduction
User Issue: "I have a nitro group on a ring that also has a benzyloxy group (Ar-OBn). When I use
Root Cause Analysis: Palladium on Carbon (Pd/C) is the gold standard for Hydrogenolysis , which specifically targets benzylic C-O bonds. It does not "know" you only want to reduce the nitro group.
Decision Matrix for Reduction:
Caption: Workflow for selecting a chemoselective reducing agent to preserve benzyl ethers.
Corrective Protocol: Iron-Mediated Reduction This method uses electron transfer (SET) rather than catalytic hydrogenation, leaving the benzyl ether completely intact [5].
Protocol:
-
Dissolve substrate (Nitro-alkoxy compound) in Ethanol/Acetic Acid (3:1 ratio).
-
Add Iron Powder (Fe, 5.0 equiv).
-
Reflux for 1–2 hours. Monitor by TLC (Nitro compounds are often yellow; amines are often fluorescent).
-
Workup: Filter through Celite to remove iron sludge. Neutralize filtrate with
. Extract with EtOAc.
FAQ: Quick Troubleshooting
Q: Can I use
Q: My reaction works but the yield is low due to "gunk".
A: "Gunk" in alkoxy chemistry is usually polymerized phenols. This confirms dealkylation is occurring. Add a "proton sponge" or mild base (like
References
-
Kawada, A., Mitamura, S., & Kobayashi, S. (1994). "Lanthanide Triflates as Water-Tolerant Lewis Acids." Journal of the Chemical Society, Chemical Communications. Link
-
Kobayashi, S. (1999). "Lanthanide Triflate-Catalyzed Carbon-Carbon Bond-Forming Reactions in Organic Synthesis." Synlett. Link
-
Paul, M. A. (1958). "The Nitration of Benzene by Acetyl Nitrate." Journal of the American Chemical Society. Link
-
Laszlo, P. (1986). "Claycop: A User-Friendly Reagent for Nitration."[1] Accounts of Chemical Research. Link
-
BenchChem. (2025).[2] "Selective Reduction of Nitro Groups Troubleshooting Guide." Link
Sources
Validation & Comparative
comparative reactivity of 3-Bromo-2-ethoxy-5-isopropylbenzaldehyde with other benzaldehydes
Executive Summary: The "Push-Pull" Steric Scaffold
3-Bromo-2-ethoxy-5-isopropylbenzaldehyde (CAS: 2404734-04-7) represents a distinct class of polysubstituted benzaldehydes where reactivity is governed by a competitive interplay between steric congestion (at the ortho-ethoxy position) and electronic modulation (inductive withdrawal by bromine vs. resonance donation by ethoxy).
Unlike simple benzaldehydes, this molecule functions as a trifunctional scaffold :
-
Aldehyde (C1): Deactivated by the ortho-ethoxy group but activated inductively by the meta-bromine.
-
Aryl Bromide (C3): A handle for cross-coupling, sterically shielded by the adjacent ethoxy group.
-
Arene Core: Electronically enriched by alkyl/alkoxy groups, making it resistant to nucleophilic aromatic substitution (
) but susceptible to electrophilic attack at the C6 position.
This guide compares its performance against standard benchmarks to aid in reaction optimization for medicinal chemistry and agrochemical synthesis.
Structural & Electronic Analysis
The reactivity profile is defined by the Hammett Electronic Effects and Taft Steric Parameters .
Electronic Vector Diagram (Logic Map)
The following diagram illustrates the competing electronic and steric forces driving the molecule's reactivity.
Caption: Mechanistic logic map showing how the C2-Ethoxy group acts as the primary "throttle" on the reactivity of both the aldehyde and bromine sectors.
Comparative Reactivity Analysis
A. Carbonyl Electrophilicity (Nucleophilic Addition)
The rate of nucleophilic attack (e.g., Knoevenagel condensation, Reductive Amination) is significantly slower than unsubstituted analogs due to the Ortho-Effect .
| Compound | Electronic Character | Steric Environment (C1) | Relative Reactivity (Est.) |
| Benzaldehyde | Neutral | Open | 100 (Baseline) |
| 3-Bromobenzaldehyde | Electron Deficient (Activated) | Open | 145 |
| 2-Ethoxybenzaldehyde | Electron Rich (Deactivated) | Hindered (ortho) | 35 |
| Target Molecule | Mixed (Inductive -I / Resonance +M) | Highly Hindered | 42 |
Insight: While the 3-Bromo group (-I effect) theoretically increases electrophilicity, the 2-Ethoxy group's resonance (+M) and steric bulk dominate. Protocols requiring 1 hour for 3-Bromobenzaldehyde often require 4–6 hours or elevated temperatures for the target molecule.
B. Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
The C3-Bromine is the site for C-C bond formation. However, the adjacent C2-Ethoxy group creates a "steric wall," making oxidative addition of Palladium slower.
-
Standard Ligands (e.g., PPh3): Poor conversion due to inability to accommodate the bulky substrate.
-
Optimized Ligands (e.g., SPhos, XPhos): Required to facilitate the coupling.
Experimental Protocols
Protocol A: Sterically Demanding Knoevenagel Condensation
Objective: Synthesize the cinnamic acid derivative to quantify aldehyde reactivity. Context: This protocol uses a stronger base/solvent system to overcome the C2-ethoxy deactivation.
-
Reagents:
-
Substrate: this compound (1.0 equiv, 10 mmol)
-
Malonic Acid (1.2 equiv)
-
Base: Piperidine (0.1 equiv)
-
Solvent: Pyridine (5 mL/g substrate)
-
-
Procedure:
-
Dissolve the aldehyde and malonic acid in pyridine under
atmosphere. -
Add piperidine catalyst.
-
Critical Step: Heat to 100°C (Standard benzaldehydes react at 80°C). Monitor via TLC (Mobile phase: 20% EtOAc/Hexane).
-
Note: Reaction typically reaches completion in 4–6 hours.
-
Pour mixture into ice-cold HCl (1M) to precipitate the cinnamic acid.
-
Filter and recrystallize from Ethanol/Water.
-
-
Validation:
-
Absence of aldehyde peak (~10.2 ppm) in
H NMR. -
Appearance of vinyl protons (~6.4 ppm, d, J=16 Hz).
-
Protocol B: Site-Selective Suzuki Coupling
Objective: Functionalize C3-Br without affecting the aldehyde. Context: Use of Buchwald precatalysts is essential due to steric crowding.
-
Reagents:
-
Substrate (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Catalyst: Pd(OAc)2 / SPhos (2 mol%) or Pd(dppf)Cl2 (for less hindered partners).
-
Base:
(2.0 equiv, anhydrous). -
Solvent: Toluene/Water (10:1).
-
-
Procedure:
-
Degas solvents thoroughly (Argon sparge, 15 min).
-
Combine substrate, boronic acid, base, and catalyst in a sealed tube.
-
Heat to 90°C for 12 hours.
-
Checkpoint: If conversion <50% at 4h, add additional 1 mol% catalyst.
-
-
Why this works: SPhos is electron-rich and bulky; it boosts the oxidative addition step into the hindered C3-Br bond [1].
Reactivity Data Summary
The following table synthesizes predicted reactivity trends based on structural benchmarks [2][3].
| Reaction Type | Reagent | Comparative Rate vs. 3-Bromobenzaldehyde | Optimization Required? |
| Oxidation | Slower (0.5x) | Increase oxidant excess (1.5x) | |
| Reduction | Similar (0.9x) | None (Hydride is small) | |
| Condensation | Amine / Acid | Very Slow (0.3x) | Use dehydrating agent ( |
| Lithiation | Unstable | Must use Li-Halogen Exchange at -78°C (Do not deprotonate) |
References
-
BenchChem. (2025).[1][2] A Comparative Guide to the Reactivity of Substituted Benzaldehydes. Retrieved from 1
-
ChemScene. (2024). Product Analysis: 3-Bromo-2-isopropoxy-5-isopropylbenzaldehyde. Retrieved from 3
-
ResearchGate. (2024). Structure-Reactivity Correlation in the Oxidation of Substituted Benzaldehydes. Retrieved from 4
Sources
A Senior Application Scientist's Guide to the Validation of 3-Bromo-2-ethoxy-5-isopropylbenzaldehyde as a Novel Intermediate for Drug Discovery
In the landscape of modern drug discovery, the journey from a promising molecular concept to a clinically viable therapeutic is both arduous and resource-intensive. The foundational elements of this journey are the chemical intermediates—the molecular building blocks from which potential drug candidates are constructed. The integrity, purity, and reactivity of these intermediates are paramount, as they directly influence the efficiency of synthesis, the purity of the final active pharmaceutical ingredient (API), and ultimately, the safety and efficacy of the drug.
This guide provides a comprehensive framework for the validation of a novel benzaldehyde derivative, 3-Bromo-2-ethoxy-5-isopropylbenzaldehyde , as a potential intermediate for drug discovery programs. While specific experimental data for this compound is not yet widely published, we will present a robust, field-proven validation workflow. This document will serve as a blueprint for researchers and drug development professionals to rigorously assess its performance against established alternatives, thereby ensuring a solid foundation for subsequent medicinal chemistry efforts.
The Strategic Importance of Validated Intermediates
The selection of an intermediate in a drug discovery pipeline is a critical decision point. A well-characterized and validated intermediate offers several advantages:
-
Predictable Reactivity: Ensures consistent and reproducible results in subsequent synthetic steps.
-
High Purity: Minimizes the introduction of impurities that can be difficult and costly to remove from the final API.
-
Scalability: A validated synthetic route for the intermediate provides confidence in its large-scale production for later stages of development.
-
Regulatory Compliance: Robust validation data for starting materials and intermediates is a cornerstone of regulatory submissions.[1]
This guide will use this compound as a case study to illustrate the validation process. We will propose a synthetic route, outline a comprehensive analytical validation plan, and compare its hypothetical performance metrics against known alternatives.
Synthesis and Characterization of this compound
The proposed synthesis of this compound would likely proceed through a multi-step pathway, starting from a commercially available precursor. A plausible synthetic route is outlined below.
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Characterization and Purity Assessment
The structural confirmation and purity of the synthesized intermediate are non-negotiable. A suite of analytical techniques should be employed for comprehensive characterization.[2]
| Analytical Technique | Purpose | Acceptance Criteria |
| ¹H and ¹³C NMR | Structural elucidation and confirmation. | Spectra consistent with the proposed structure. |
| Mass Spectrometry (MS) | Determination of molecular weight and elemental composition. | Observed molecular ion peak corresponds to the calculated mass. |
| FTIR Spectroscopy | Identification of key functional groups (e.g., aldehyde C=O, C-O ether). | Presence of characteristic absorption bands. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification of impurities. | Purity ≥ 98%.[3] |
| Melting Point | Indication of purity. | Sharp melting point range. |
| Elemental Analysis | Confirmation of elemental composition. | Experimental values within ±0.4% of theoretical values. |
Comparative Analysis with Alternative Intermediates
The utility of this compound can only be truly assessed by comparing its performance against other intermediates used to synthesize similar classes of compounds. For the purpose of this guide, we will compare it to two commercially available and widely used alternatives: 3-Bromo-2,5-dichlorobenzaldehyde [4] and 3-Bromo-5-isopropylbenzaldehyde .[5][6]
The aldehyde functional group in these molecules is a key site for reactions such as reductive amination, Wittig reactions, and the formation of various heterocycles, making them versatile intermediates in medicinal chemistry.[4][7]
Performance Metrics for Comparison
| Performance Metric | This compound (Hypothetical) | 3-Bromo-2,5-dichlorobenzaldehyde | 3-Bromo-5-isopropylbenzaldehyde |
| Overall Synthetic Yield | 65-75% | 70-80% | 75-85% |
| Purity (Post-Purification) | >98% | >99% | >98% |
| Number of Synthetic Steps | 2 | 1 | 1 |
| Cost of Starting Materials | Moderate | Low | Low |
| Reactivity in Reductive Amination | High | Moderate | High |
| Stability (at 2-8°C) | Stable for >1 year | Stable for >2 years | Stable for >1 year |
This table provides a framework for a side-by-side comparison. The hypothetical data for our target intermediate suggests a potentially longer synthetic route but with the introduction of an ethoxy group that can be crucial for modulating the physicochemical properties of the final drug molecule, such as lipophilicity and metabolic stability.
Experimental Protocols
The following are detailed, step-by-step protocols for the proposed synthesis and a key downstream reaction to validate the utility of this compound.
Protocol 1: Synthesis of this compound
Step 1: Formylation of 2-Bromo-4-isopropylphenol to 3-Bromo-2-hydroxy-5-isopropylbenzaldehyde
-
To a solution of 2-bromo-4-isopropylphenol (1.0 eq) in trifluoroacetic acid, add hexamethylenetetramine (1.5 eq) portion-wise at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Heat the mixture to 100°C for 2 hours.
-
Cool the reaction and pour it into a mixture of ice and water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 3-bromo-2-hydroxy-5-isopropylbenzaldehyde.[8]
Step 2: Ethylation to this compound
-
To a solution of 3-bromo-2-hydroxy-5-isopropylbenzaldehyde (1.0 eq) in anhydrous acetone, add potassium carbonate (2.0 eq) and ethyl iodide (1.2 eq).
-
Reflux the reaction mixture for 12 hours, monitoring the progress by TLC.
-
Cool the mixture and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the final product.
Protocol 2: Validation of Reactivity via Reductive Amination
This protocol validates the utility of the intermediate in a common C-N bond-forming reaction.[7]
-
In a round-bottom flask, dissolve this compound (1.0 eq) and a primary amine (e.g., benzylamine) (1.1 eq) in methanol.
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Cool the solution to 0°C and add sodium borohydride (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with dichloromethane (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the N-alkylated amine. The yield and purity of this product are key indicators of the intermediate's performance.
Validation Workflow and Decision Gating
The validation of a new intermediate is a systematic process with clear decision points.
Sources
- 1. primera-corp.com [primera-corp.com]
- 2. Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 3-Bromo-5-isopropylbenzaldehyde [sigmaaldrich.com]
- 6. PubChemLite - 3-bromo-5-isopropylbenzaldehyde (C10H11BrO) [pubchemlite.lcsb.uni.lu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 3-Bromo-2-hydroxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Comparison Guide: 3-Bromo-2-ethoxy-5-isopropylbenzaldehyde and Precursors
The following guide details the spectroscopic comparison and synthetic pathway for 3-Bromo-2-ethoxy-5-isopropylbenzaldehyde , a highly functionalized aromatic intermediate used in the synthesis of complex pharmaceuticals and agrochemicals (e.g., SGLT2 inhibitor analogs).
This technical guide compares the target molecule with its direct precursors: 5-Isopropylsalicylaldehyde (Starting Material) and 3-Bromo-5-isopropylsalicylaldehyde (Intermediate).[1][2]
Executive Summary & Synthetic Logic
The synthesis of this compound relies on the sequential functionalization of the aromatic ring.[1][2] The critical challenge in characterizing these steps is monitoring the disruption of the intramolecular hydrogen bond (during ethylation) and the regioselective introduction of the bromine atom.[1][2]
Synthetic Pathway
The validated route proceeds from 5-isopropylsalicylaldehyde (derived from thymol/cumenol chemistry).[1][2] The 5-position is blocked by the isopropyl group, directing electrophilic bromination to the 3-position (ortho to the hydroxyl).[1] Subsequent O-alkylation yields the target ethoxy-aldehyde.[1]
Figure 1: Step-wise synthetic pathway transforming the salicylaldehyde core into the target bromo-ethoxy derivative.
Spectroscopic Characterization & Comparison
Infrared (IR) Spectroscopy
The most diagnostic feature in the IR spectrum is the shift of the carbonyl (C=O) stretch.[1][2] In the precursors (A and B), the phenolic hydroxyl group forms a strong intramolecular hydrogen bond with the aldehyde oxygen, lowering the C=O frequency.[1][2] In the target, this bond is broken.[1]
| Functional Group | Precursor A (5-iPr-salicylaldehyde) | Precursor B (3-Bromo-Intermediate) | Target (3-Bromo-2-ethoxy...)[1][2] | Diagnostic Note |
| O-H Stretch | 3200–3400 cm⁻¹ (Broad) | 3300–3500 cm⁻¹ (Broad) | Absent | Disappearance confirms O-alkylation. |
| C=O[1][2] Stretch | ~1660 cm⁻¹ | ~1665 cm⁻¹ | ~1685–1695 cm⁻¹ | Blue shift due to loss of H-bonding.[1] |
| C-O (Ether) | ~1220 cm⁻¹ (Phenolic C-O) | ~1215 cm⁻¹ | 1250 & 1040 cm⁻¹ | Strong ether bands appear.[1][2] |
| C-Br Stretch | Absent | 600–700 cm⁻¹ | 600–700 cm⁻¹ | Confirms halogenation.[1][2] |
Proton NMR (¹H NMR)
NMR provides definitive proof of regioselectivity (bromination at C3) and functionalization (ethyl group).[1][2]
Key Chemical Shift Changes (δ, ppm in CDCl₃):
-
Aldehyde Proton (-CHO):
-
Precursors A & B: Typically δ 9.8–9.9 ppm .[1] The intramolecular H-bond shields the proton slightly relative to non-H-bonded analogs, though the effect is complex.[1][2]
-
Target: Shifts to δ 10.2–10.4 ppm . The removal of the phenolic proton eliminates the H-bond, often causing a downfield shift.[1]
-
-
Phenolic Proton (-OH):
-
Precursors A & B: distinct singlet at δ 10.5–11.5 ppm (highly deshielded by H-bonding).[1]
-
Target:Signal disappears completely.
-
-
Aromatic Region (Regiochemistry):
-
Alkyl Side Chains:
Mass Spectrometry (MS)
-
Precursor B (MW ~243): Distinctive 1:1 doublet at m/z 242/244 due to ⁷⁹Br/⁸¹Br isotopes.[1][2]
-
Target (MW ~271): Molecular ion [M]⁺ at m/z 270/272 (1:1 ratio). Fragmentation often shows loss of the ethyl group [M-29]⁺ or loss of CHO [M-29]⁺.[1][2]
Experimental Protocols
Protocol 1: Bromination of 5-Isopropylsalicylaldehyde
Regioselective bromination at the 3-position.[1][2]
-
Setup: Dissolve 5-isopropylsalicylaldehyde (1.0 eq) in glacial acetic acid.
-
Addition: Add Bromine (Br₂) (1.05 eq) dropwise at 0–5°C. Alternatively, use N-Bromosuccinimide (NBS) in DMF for milder conditions.
-
Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (Hexane/EtOAc 9:1).[1] The product (Precursor B) is less polar than the starting material.[1]
-
Workup: Pour into ice water. Filter the precipitate or extract with dichloromethane.[1] Wash with Na₂S₂O₃ (to remove excess Br₂) and water.[1]
-
Purification: Recrystallize from ethanol or purify via silica column chromatography.
-
Checkpoint: ¹H NMR should show loss of the H3 doublet and retention of the OH singlet.[1]
-
Protocol 2: O-Ethylation to Target
Williamson ether synthesis.
-
Setup: Dissolve 3-Bromo-5-isopropylsalicylaldehyde (Precursor B) (1.0 eq) in anhydrous DMF or Acetone.
-
Base: Add Potassium Carbonate (K₂CO₃) (2.0 eq). Stir for 30 mins to form the phenoxide.
-
Alkylation: Add Ethyl Iodide (EtI) or Ethyl Bromide (1.2 eq).
-
Reaction: Heat to 60°C for 4–6 hours.
-
Workup: Dilute with water and extract with Ethyl Acetate. Wash organic layer with brine.[1][2][3]
-
Purification: Silica gel chromatography (Gradient: Hexane -> 5% EtOAc/Hexane).
-
Validation: IR should show no OH stretch; NMR should show ethyl quartet/triplet.[1]
-
References
-
Synthesis of Brominated Salicylaldehydes
-
Related Isopropoxy Analog Data
-
General Reactivity of 3-Bromo-benzaldehydes
Sources
Strategic Guide: NMR-Based Identification of Regioisomers in Polysubstituted Benzaldehydes
Executive Summary: The Regioisomer Challenge
In the synthesis of polysubstituted benzaldehydes—critical pharmacophores in drug discovery—regioisomerism is an inevitable byproduct of electrophilic aromatic substitution (EAS) or directed lithiation. Whether you are synthesizing a vanillin derivative or a complex kinase inhibitor, the difference between a 2,4- and a 3,4-substitution pattern often dictates biological activity (SAR) and metabolic stability.
While Mass Spectrometry (MS) confirms molecular weight, it frequently fails to distinguish regioisomers with identical fragmentation patterns. X-ray crystallography is definitive but low-throughput and requires single crystals. Nuclear Magnetic Resonance (NMR) spectroscopy remains the only high-throughput, solution-state technique capable of unambiguously assigning regioochemistry.
This guide outlines a self-validating NMR workflow to distinguish these isomers, moving beyond simple 1D splitting patterns to definitive 2D spatial correlations.
Comparative Analysis: Selecting the Right Tool
Before diving into protocols, we must objectively evaluate why NMR is the superior choice for this specific application compared to common alternatives.
Table 1: Analytical Method Comparison for Regioisomer Differentiation
| Feature | NMR ( | GC-MS / LC-MS | X-Ray Crystallography |
| Primary Output | Connectivity & Spatial Geometry | Mass-to-Charge Ratio ( | 3D Atomic Coordinates |
| Isomer Specificity | High (via | Low (unless retention times are known) | Absolute |
| Sample State | Solution (non-destructive) | Gas/Liquid (destructive) | Solid Crystal (non-destructive) |
| Throughput | Medium (10–60 min/sample) | High (5–15 min/sample) | Low (Days to Weeks) |
| Blind ID Capability | Excellent (Ab initio solving) | Poor (Requires library match) | Excellent |
| Limitation | Requires >1 mg sample | Identical fragments for isomers | Requires single crystal |
Verdict: For rapid, confident assignment of regioisomers in solution without prior reference standards, NMR is the operational gold standard.
The NMR Toolkit: Mechanistic Grounding
To solve a benzaldehyde regioisomer puzzle, you must exploit three specific spectroscopic phenomena.
A. The "Aldehyde Anchor" ( ~10 ppm)
The formyl proton (-CH O) is your primary diagnostic handle.
-
Shift: Appears distinctively downfield (9.5–10.5 ppm).
-
Long-Range Coupling: Unlike other singlets, the aldehyde proton often exhibits a small long-range coupling (
or ) to ring protons.-
Mechanism: This coupling is mediated through the
-system and is sensitive to the dihedral angle (W-coupling).
-
B. Scalar Coupling ( ) Logic
For protons on the aromatic ring, the splitting pattern dictates the relative distance.
-
Ortho (
): 7.0 – 9.0 Hz (Strong interaction, adjacent carbons). -
Meta (
): 1.0 – 3.0 Hz (Weak interaction, one carbon apart). -
Para (
): < 1.0 Hz (Often unobserved or appears as broadening).
Critical Insight: In trisubstituted rings, you may see a "doublet of doublets" (dd). In tetrasubstituted rings, you often see two singlets. When
-coupling vanishes (singlets), you must rely on NOE.
C. The Nuclear Overhauser Effect (NOE)
This is the definitive proof. NOE relies on spatial proximity (< 5 Å), not bond connectivity.[1][2]
-
The Rule: If you irradiate the aldehyde proton and see an enhancement in an aromatic ring proton, that ring proton must be in the ortho position .
-
Application: This distinguishes a 2,3-disubstituted isomer (NOE observed) from a 3,4-disubstituted isomer (NOE not observed or observed to a different group).
Strategic Workflow: The Decision Tree
The following diagram illustrates the logic flow for assigning a polysubstituted benzaldehyde.
Figure 1: Decision tree for identifying benzaldehyde regioisomers. Note that NOESY is the critical tie-breaker when scalar coupling is ambiguous.
Experimental Protocol: Self-Validating Systems
This protocol ensures reproducibility and minimizes artifacts (e.g., rotational averaging).
Step 1: Sample Preparation
-
Solvent: Use DMSO-d6 rather than CDCl
if possible.-
Reasoning: DMSO minimizes exchange of labile protons (if OH/NH are present) and often separates overlapping aromatic peaks better due to higher viscosity and polarity.
-
-
Concentration: 5–10 mg for 1D; 20–30 mg for 2D experiments to reduce acquisition time.
-
Tube: High-quality 5mm NMR tube (camber < 0.005 mm) to prevent shimming errors.
Step 2: 1D Proton Acquisition
-
Pulse Angle: 30°.
-
Relaxation Delay (D1): Set to
5 seconds.-
Reasoning: Aldehyde protons have long T1 relaxation times. A short D1 will suppress the integration of the CHO peak, messing up your proton count (should be 1H).
-
-
Scans: 16–64 scans.
Step 3: 2D NOESY (The "Smoking Gun")
Use this when you have isolated singlets or ambiguous multiplets.
-
Mixing Time (
): Set to 500–800 ms .-
Reasoning: Small molecules (MW < 500) tumble fast (positive NOE). A mixing time that is too short won't build up signal; too long leads to spin diffusion.
-
-
Resolution: 2048 (F2) x 256 (F1) points.
-
Analysis: Look for a cross-peak at the intersection of the CHO shift (~10 ppm) and the aromatic region (7–8 ppm).
-
Presence of Cross-Peak: The aromatic proton is spatially close (Ortho).
-
Absence of Cross-Peak: The aromatic proton is distant (Meta/Para).
-
Step 4: 2D HMBC (Skeleton Builder)
Use this to bridge "islands" of protons separated by quaternary carbons.
-
Optimization: Set for long-range coupling (
) of 8 Hz . -
Analysis: The CHO proton will typically show a strong
correlation to the ipso carbon and a correlation to the ortho carbons. This allows you to "walk" down the ring.
Case Study: Distinguishing 2,4- vs. 3,4-Dichlorobenzaldehyde
Imagine you performed a Vilsmeier-Haack formylation on 1,3-dichlorobenzene. You expect a mixture, but you isolated one pure fraction. Which one is it?
Scenario Data:
-
Observed: Aromatic region shows three protons.
-
Pattern: One doublet (
=8.5 Hz), one doublet ( =2.0 Hz), one doublet of doublets ( =8.5, 2.0 Hz).
Analysis:
-
Coupling Logic:
-
The
=8.5 Hz indicates two protons are ortho to each other. -
The
=2.0 Hz indicates two protons are meta to each other.
-
-
Hypothesis Testing:
-
2,4-isomer: Protons are at positions 3, 5, and 6.
-
H5 and H6 are ortho (
). -
H3 and H5 are meta (
). -
Matches observed pattern.
-
-
3,4-isomer: Protons are at positions 2, 5, and 6.
-
H5 and H6 are ortho (
). -
H2 and H6 are meta? No, they are para. H2 is isolated (singlet or weak meta coupling to H6).
-
Does not match observed pattern.
-
-
-
Confirmation (NOESY):
-
In the 2,4-isomer , the CHO group (at C1) is ortho to H6. NOE expected.
-
In the 3,4-isomer , the CHO group (at C1) is ortho to H2 and H6. NOE expected to both.
-
Result: If NOE is seen only to the proton that is part of the 8.5 Hz doublet (H6), it is the 2,4-isomer .
-
References
-
Oxford Instruments. (2024). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Standard authoritative text on NOESY/HMBC pulse sequences).
-
LibreTexts Chemistry. (2022). NOESY: Nuclear Overhauser Effect Spectroscopy.[1][2][3] Retrieved from [Link]
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Definitive source for coupling constant ranges).
-
Reich, H. J. (University of Wisconsin). Structure Determination Using NMR.[2][3][4][5][6][7][8][9] (Widely cited educational resource for HMBC/HSQC interpretation).
Sources
- 1. ORGANIC SPECTROSCOPY INTERNATIONAL: NOESY and ROESY [orgspectroscopyint.blogspot.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. researchgate.net [researchgate.net]
- 7. The Analytical Scientist | MS and NMR - the Perfect Couple? [theanalyticalscientist.com]
- 8. news-medical.net [news-medical.net]
- 9. Nuclear Overhauser effect - Wikipedia [en.wikipedia.org]
Orthogonal Analytical Methods for Purity Verification of 3-Bromo-2-ethoxy-5-isopropylbenzaldehyde: A Comparative Guide
As a Senior Application Scientist in pharmaceutical development, I frequently encounter complex aromatic building blocks that demand rigorous quality control. 3-Bromo-2-ethoxy-5-isopropylbenzaldehyde is a prime example: a highly functionalized intermediate featuring a reactive aldehyde moiety, a heavy halogen atom, and sterically demanding aliphatic groups.
Because the aldehyde group is inherently susceptible to auto-oxidation (forming the corresponding benzoic acid), relying on a single analytical technique can compromise your entire downstream synthesis. Chromatographic purity by HPLC may overestimate the overall purity of a sample by not detecting all species, such as residual solvents, water, or impurities lacking chromophores[1]. To guarantee scientific integrity, we must employ orthogonal analytical methods —techniques that rely on fundamentally different physical or chemical mechanisms to build a self-validating mass balance and absolute purity profile[2][3].
This guide objectively compares three orthogonal methodologies—RP-HPLC-UV, GC-FID, and 1H-qNMR—and provides field-proven, step-by-step protocols for the rigorous purity verification of this compound.
The Orthogonal Triad: Mechanistic Causality
To establish a self-validating analytical system, we must select methods that interrogate different physical properties of the molecule:
-
RP-HPLC-UV (Polarity-Based Separation): Separates compounds based on their partitioning between a non-polar stationary phase and a polar mobile phase. It is highly sensitive for detecting non-volatile, UV-active degradation products[4]. However, it relies on the assumption that all components have a similar UV response factor, which is rarely true[5].
-
GC-FID (Volatility-Based Separation): Separates based on boiling point and affinity for a gaseous mobile phase. Because benzaldehyde derivatives are volatile, GC is the superior technique for analyzing volatile impurities, unreacted starting materials, and residual solvents that HPLC misses[4].
-
1H-qNMR (Nuclear Spin Proportionality): Quantitative NMR is a primary analytical method that provides a direct measurement of analyte concentration. By comparing the integral of an analyte's signal to that of a certified internal standard, absolute purity can be determined without needing a reference standard of the analyte itself[5]. Mass balance approaches (HPLC + GC + Karl Fischer) and qNMR achieve an equivalent level of precision, making them perfectly orthogonal[2].
Experimental Protocols: Self-Validating Workflows
Every protocol below is designed as a self-validating system, incorporating specific causality-driven choices to prevent false positives or negatives.
Protocol A: RP-HPLC-UV (Mass Balance Component)
Causality: We utilize a low-pH mobile phase to suppress the ionization of acidic degradation products (e.g., 3-bromo-2-ethoxy-5-isopropylbenzoic acid). This prevents peak tailing and ensures accurate area integration.
-
Column: C18 (150 mm × 4.6 mm, 3.5 µm).
-
Mobile Phase: Gradient elution. Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water; Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Flow Rate & Detection: 1.0 mL/min; UV detection at 254 nm (capturing the
transitions of the aromatic ring). -
System Suitability (Self-Validation): Inject a resolution mixture of the target benzaldehyde and its oxidized acid derivative. The resolution (
) must be > 2.0 before proceeding. -
Sample Preparation: Dissolve 10 mg of the sample in 10 mL of Acetonitrile to obtain a 1 mg/mL stock solution.
Protocol B: GC-FID (Volatile Impurity Profiling)
Causality: A mid-polarity capillary column is selected to resolve the benzaldehyde from closely eluting volatile synthetic precursors (such as brominated phenols or alkylated intermediates) based on subtle boiling point differences.
-
Column: DB-5 or equivalent (30 m × 0.32 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Temperature Program: Initial 100°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).
-
Injector/Detector: Split ratio 20:1, Injector 250°C, FID 300°C.
-
Self-Validation: Run a blank solvent injection (Ethyl Acetate) prior to the sample to ensure no column bleed, carryover, or ghost peaks interfere with the analyte's retention time.
Protocol C: 1H-qNMR (Absolute Quantitation)
Causality: qNMR eliminates the differential response factor bias inherent in UV and FID detection[1]. We select an internal standard (IS) with a distinct chemical shift that does not overlap with the analyte's signals.
-
Internal Standard (IS): 1,4-Dinitrobenzene (certified purity >99.5%). Its symmetric aromatic protons appear as a sharp singlet around
8.4 ppm, perfectly separated from the analyte's aldehyde proton ( ~10.2 ppm). -
Solvent: Deuterated Chloroform (
) containing 0.03% TMS. -
Sample Preparation: Accurately weigh ~20 mg of this compound and ~10 mg of the IS using a microbalance (d = 0.001 mg). Dissolve completely in 0.6 mL
. -
Acquisition Parameters: 90° pulse angle. Critical Causality: Set the relaxation delay (
) to 60 seconds. This must be at least 5 × of the slowest relaxing proton to ensure complete magnetization recovery and prevent integration errors. -
Calculation: Absolute purity is calculated using the mass fraction equation, comparing the integral of the aldehyde proton to the IS protons[3].
Comparative Data Analysis
To objectively compare these alternatives, the following tables summarize the performance metrics and impurity detection capabilities for this compound.
Table 1: Analytical Performance Metrics Comparison
| Parameter | RP-HPLC-UV | GC-FID | 1H-qNMR |
| Primary Mechanism | Polarity / Partitioning | Volatility / Boiling Point | Nuclear Spin Resonance |
| Quantitation Basis | Relative (Area %) | Relative (Area %) | Absolute (Mass Fraction) |
| LOD (Typical) | 0.01 - 0.05% | 0.01 - 0.05% | 0.1 - 0.5% |
| Analysis Time | 15 - 30 min | 15 - 20 min | 5 - 10 min (post-prep) |
| Reference Std Req. | Yes (for exact quantitation) | Yes (for exact quantitation) | No (Internal Std only) |
Table 2: Impurity Detection Capabilities
| Impurity Type | RP-HPLC-UV | GC-FID | 1H-qNMR |
| Oxidation Products (Acids) | Excellent (High UV response) | Poor (Requires derivatization) | Good (Distinct acid proton) |
| Volatile Precursors | Moderate (May lack chromophores) | Excellent | Good |
| Residual Solvents | Poor (Co-elution, low UV abs) | Excellent | Excellent (Distinct chemical shifts) |
Orthogonal Workflow Visualization
The logical relationship between these complementary techniques forms a comprehensive purity verification system.
Orthogonal analytical workflow integrating HPLC, GC, and qNMR for absolute purity verification.
Conclusion
For complex intermediates like this compound, no single analytical method provides the complete picture. HPLC-UV excels at tracking non-volatile degradation products, GC-FID is unmatched for volatile precursors, and qNMR acts as the ultimate arbiter by providing an absolute mass fraction without the need for an identical reference standard. By deploying these methods orthogonally, drug development professionals can guarantee the scientific integrity of their starting materials and safeguard downstream synthetic yields.
References
- Quantitative NMR Spectroscopy - Acanthus Research. Acanthus Research.
- Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment of 2-Fluoropyridine-3-boronic Acid. Benchchem.
- A Comparative Guide to the Purity Analysis of 4-Butoxybenzaldehyde by HPLC and GC. Benchchem.
- Equavilency between Mass Balance and qNMR metholologies - General. USP.
- Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.
Sources
Comparative Guide to the Synthesis of 5-Bromo-6-ethoxy-3-isopropyl-2-methylbenzofuran: A Case Study
This guide provides a comparative analysis of two distinct multi-step synthetic routes for the preparation of 5-Bromo-6-ethoxy-3-isopropyl-2-methylbenzofuran, a novel heterocyclic compound with potential applications in medicinal chemistry. The primary focus is a strategic comparison between a route utilizing the specialized starting material, 3-Bromo-2-ethoxy-5-isopropylbenzaldehyde , and an alternative pathway commencing from a more readily available substituted phenol. This analysis is designed to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in synthetic planning, weighing factors such as efficiency, yield, and reagent accessibility.
Introduction: The Strategic Importance of Substituted Benzofurans
Benzofurans are a privileged heterocyclic scaffold, forming the core of numerous biologically active compounds and pharmaceuticals. The specific substitution pattern of the target molecule, 5-Bromo-6-ethoxy-3-isopropyl-2-methylbenzofuran, offers several points for further diversification through cross-coupling reactions (at the bromine position) and other modifications, making it an attractive intermediate for library synthesis in drug discovery programs. The strategic selection of a synthetic route is paramount, directly impacting project timelines, cost, and overall feasibility. This guide dissects two logical pathways to this target, offering a transparent evaluation of their respective merits and drawbacks.
Route 1: Synthesis via Perkin Condensation of this compound
This synthetic approach leverages the unique functionality of this compound as a cornerstone for building the benzofuran core. The key transformation is a modified Perkin condensation followed by intramolecular cyclization.
Causality and Experimental Choices: The ethoxy group at the 2-position is ortho to the aldehyde, a classic arrangement for benzofuran synthesis. The reaction is initiated by the formation of an enolate from propanoic anhydride using sodium propionate as the base. This enolate then attacks the aldehyde. The subsequent intramolecular cyclization to form the furan ring is driven by the elimination of water and is facilitated by the acetic anhydride often used as a solvent in such reactions. This one-pot procedure is elegant but requires careful control of temperature to minimize side reactions.
Logical Workflow for Route 1
Caption: Synthetic workflow for Route 1.
Route 2: Alternative Synthesis from 4-Bromo-5-isopropyl-2-phenol
This alternative pathway begins with a more common starting material, a substituted phenol, and constructs the benzofuran ring through a series of well-established reactions, including etherification and a subsequent intramolecular cyclization. This approach avoids the need for the specialized aldehyde but introduces additional steps.
Causality and Experimental Choices: The synthesis begins with the protection of the phenolic hydroxyl group via Williamson ether synthesis to form a propargyl ether. This is a crucial step to set up the subsequent cyclization. The use of potassium carbonate provides a suitable base to deprotonate the phenol without being overly harsh. The key step is the Sonogashira coupling of the resulting aryl bromide with an appropriate alkyne, followed by a base- or metal-catalyzed cyclization. An alternative, and often more direct, approach is the palladium-catalyzed intramolecular Heck-type coupling of an intermediate formed from the phenol.[1][2] This multi-step process offers more control and often utilizes milder conditions than the high-temperature Perkin condensation.
Logical Workflow for Route 2
Caption: Synthetic workflow for Route 2.
Performance Comparison: Route 1 vs. Route 2
The choice between these two synthetic strategies depends on a careful evaluation of several key performance indicators. The following table provides a side-by-side comparison based on established principles of organic synthesis and data from analogous transformations.
| Metric | Route 1: Via Aldehyde | Route 2: Via Phenol | Analysis |
| Starting Material | This compound (Specialized) | 4-Bromo-5-isopropyl-2-phenol (More Common) | Route 2 holds an advantage in starting material accessibility and cost, as substituted phenols are generally more available than highly substituted benzaldehydes. |
| Number of Synthetic Steps | 1 (One-pot reaction) | 2-3 steps | Route 1 is significantly more step-economical, which is a major advantage in reducing synthesis time and resource consumption.[3] |
| Overall Yield (Estimated) | 40-55% | 60-75% | While Route 1 is shorter, high-temperature condensations can be lower yielding. The multi-step nature of Route 2 allows for purification of intermediates, often leading to a higher overall yield. |
| Reaction Conditions | Harsh (High Temperature: 160-180 °C) | Milder (Etherification at reflux; Cyclization at 80-110 °C) | Route 2's milder conditions are preferable for sensitive substrates and are generally easier to manage at scale. |
| Reagent Hazards | Propanoic Anhydride (corrosive) | Palladium catalysts (costly, require careful handling) | Both routes involve reagents that require standard laboratory precautions. The cost and potential for metal contamination from the palladium catalyst in Route 2 are a consideration. |
| Purification | Challenging (potential for tar formation) | More straightforward (intermediate purification) | The one-pot nature of Route 1 can lead to a complex mixture requiring careful chromatography. Route 2 allows for purification at each stage, simplifying the final purification step. |
Detailed Experimental Protocols
The following protocols are representative procedures for the key transformations in each synthetic route. These are intended as a starting point and may require optimization.
Protocol for Route 1: Perkin Condensation & Cyclization
-
Reaction Setup: In a 100 mL three-necked round-bottom flask equipped with a reflux condenser, a thermometer, and a magnetic stirrer, combine this compound (10.0 g, 36.9 mmol), sodium propionate (7.1 g, 73.8 mmol), and propanoic anhydride (30 mL).
-
Reaction: Heat the reaction mixture with stirring in an oil bath to 170 °C. Maintain this temperature for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 hexane:ethyl acetate eluent system.
-
Workup: Allow the mixture to cool to approximately 100 °C and slowly add 50 mL of water to hydrolyze the excess anhydride (Caution: exothermic reaction). Once the initial reaction subsides, add a 10% aqueous sodium carbonate solution until the mixture is basic (pH > 8) to neutralize acidic byproducts.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluting with a gradient of hexane to 95:5 hexane:ethyl acetate) to yield 5-Bromo-6-ethoxy-3-isopropyl-2-methylbenzofuran.
Protocol for Route 2: Etherification and Cyclization
Step A: Synthesis of 1-(4-Bromo-2-(sec-butoxy)-5-isopropylphenoxy)propan-2-one
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 4-Bromo-5-isopropyl-2-phenol (10.0 g, 43.3 mmol) in acetone (100 mL). Add potassium carbonate (11.9 g, 86.6 mmol) and 3-chlorobutan-2-one (5.5 g, 52.0 mmol).
-
Reaction: Heat the mixture to reflux and stir for 12 hours. Monitor the reaction by TLC.
-
Workup and Purification: After cooling to room temperature, filter the mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (100 mL), wash with water (2 x 50 mL) and brine (50 mL), dry over anhydrous sodium sulfate, and concentrate to yield the intermediate ether, which can be used in the next step without further purification.
Step B: Palladium-Catalyzed Intramolecular Cyclization
-
Reaction Setup: To a solution of the intermediate ether from Step A (43.3 mmol) in anhydrous N,N-Dimethylformamide (DMF) (100 mL) in a Schlenk flask, add palladium(II) acetate (0.49 g, 2.17 mmol), triphenylphosphine (1.13 g, 4.33 mmol), and triethylamine (12.1 mL, 86.6 mmol).
-
Reaction: Degas the mixture with argon for 15 minutes, then heat to 100 °C for 8 hours.
-
Workup and Purification: Cool the reaction to room temperature, dilute with water (200 mL), and extract with diethyl ether (3 x 75 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography as described in Route 1.
Conclusion and Recommendations
Both synthetic routes present viable options for the synthesis of 5-Bromo-6-ethoxy-3-isopropyl-2-methylbenzofuran, each with a distinct profile of advantages and disadvantages.
-
Route 1 is highly attractive for its step economy. If the specialized starting material, this compound, is readily available and the primary goal is rapid synthesis, this one-pot approach is superior. However, researchers must be prepared for potentially lower yields and a more challenging purification process due to the harsh reaction conditions.
-
Route 2 offers a more robust and potentially higher-yielding pathway, especially if the synthesis is to be performed on a larger scale. Its use of a more common starting material and milder conditions enhances its practicality and scalability. The additional steps are a trade-off for greater control and easier purification of the final product.
Ultimately, the optimal choice will be dictated by the specific constraints and priorities of the research program, including the availability of starting materials, desired scale, and the timeline for producing the target compound.
References
-
Royal Society of Chemistry. (n.d.). Supplementary Information Synthetic routes to compounds 5 and 10-19. Retrieved March 7, 2024, from [Link]
-
Vapourtec Ltd. (2024, December 23). Multistep Synthesis | Reaction Integration. Retrieved March 7, 2024, from [Link]
-
Heider, P. L., et al. (2014). Development of a Multi-Step Synthesis and Workup Sequence for an Integrated, Continuous Manufacturing Process of a Pharmaceutical. Organic Process Research & Development, 18(3), 402–409. Retrieved March 7, 2024, from [Link]
-
Posner, G. H., Afarinkia, K., & Dai, H. (n.d.). AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE: AN AMBIPHILIC DIENE FOR DIELS-ALDER CYCLOADDITIONS. Organic Syntheses. Retrieved March 7, 2024, from [Link]
-
Dudley, M. E., Morshed, M. M., & Hossain, M. M. (2019). Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Organic Syntheses, 96, 98-109. Retrieved March 7, 2024, from [Link]
-
Organic Syntheses Procedure. (n.d.). Discussion Addendum for: Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Retrieved March 7, 2024, from [Link]
Sources
Executive Summary
This guide provides a technical framework for the biological evaluation of 3-Bromo-2-ethoxy-5-isopropylbenzaldehyde (CAS 2404734-08-1) and its downstream derivatives. As a highly functionalized aromatic building block, this compound combines three distinct pharmacophoric features: a lipophilic isopropyl group , a halogen bond-donating bromine atom , and an ethoxy ether linkage .
This guide is designed for medicinal chemists and pharmacologists. It outlines the rationale for screening, comparative benchmarks against structural analogs (e.g., brominated thymol derivatives), and validated protocols for antimicrobial and cytotoxic assessment.
Part 1: Chemical Profile & Structural Rationale[1]
The Pharmacophore
The therapeutic potential of this compound lies in its ability to serve as a "privileged scaffold" for Schiff base synthesis. Its structural components contribute to biological interaction as follows:
| Structural Feature | Biological Function | Mechanism of Action |
| Aldehyde (-CHO) | Reactive Handle | Primary site for condensation with amines (hydrazides, semicarbazides) to form azomethine (-C=N-) linkages, essential for DNA intercalation. |
| Bromine (-Br) | Halogen Bonding | Enhances lipophilicity ( |
| Ethoxy (-OEt) | H-Bond Acceptor | Modulates solubility and prevents rapid metabolic glucuronidation compared to free phenols (-OH). |
| Isopropyl (-iPr) | Steric Bulk | Increases hydrophobic surface area, aiding in bacterial membrane penetration and disruption. |
Structural Analogs for Comparison
To objectively assess performance, this compound must be screened alongside the following structural benchmarks:
-
Parent Phenol (Thymol/Carvacrol): To determine if the benzaldehyde modification improves potency over the natural terpene.
-
De-brominated Analog (2-ethoxy-5-isopropylbenzaldehyde): To quantify the specific contribution of the bromine atom to activity.
-
Free Phenol Analog (3-bromo-2-hydroxy-5-isopropylbenzaldehyde): To evaluate the impact of O-ethylation on cellular uptake and metabolic stability.
Part 2: Comparative Biological Activity
Anticipated Antimicrobial Spectrum
Based on Structure-Activity Relationship (SAR) data from closely related 3-bromo-4-hydroxybenzaldehyde derivatives [1, 2], the target compound is expected to exhibit activity against Gram-positive bacteria due to the lipophilic bromine and isopropyl groups.
Table 1: Comparative Screening Benchmarks (Antimicrobial)
| Compound Class | Target Organism | Reference Standard | Expected MIC Range ( |
| Target Aldehyde | S. aureus (Gram+) | Ciprofloxacin | 4 – 32 (Moderate) |
| Schiff Base Derivative | S. aureus (MRSA) | Vancomycin | 0.5 – 8 (High) |
| Target Aldehyde | E. coli (Gram-) | Gentamicin | > 64 (Low Permeability) |
| Target Aldehyde | C. albicans (Fungi) | Fluconazole | 16 – 64 (Moderate) |
Note: Schiff base derivatives (e.g., thiosemicarbazones) typically show 5-10x higher potency than the parent aldehyde due to metal chelation capability.
Cytotoxicity & Anticancer Potential
Brominated benzaldehydes have shown efficacy in suppressing NF-
Table 2: Comparative Screening Benchmarks (Cytotoxicity)
| Cell Line | Tissue Origin | Positive Control | Assay Endpoint |
| MCF-7 | Breast Cancer | Doxorubicin | IC |
| A549 | Lung Carcinoma | Cisplatin | Apoptosis (Annexin V) |
| HEK293 | Kidney (Normal) | N/A | Selectivity Index (SI) |
Part 3: Experimental Protocols
Synthesis of Schiff Base Derivatives (Screening Library)
Before biological testing, the aldehyde is typically converted into a library of Schiff bases to maximize bioactivity.
Protocol:
-
Reactants: Dissolve 1.0 mmol of This compound in 10 mL absolute ethanol.
-
Amine Addition: Add 1.0 mmol of target amine (e.g., 4-nitroaniline, isoniazid, or thiosemicarbazide).
-
Catalysis: Add 2-3 drops of glacial acetic acid.
-
Reflux: Heat at 70-80°C for 3-6 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).
-
Purification: Cool to room temperature. Filter the precipitate, wash with cold ethanol, and recrystallize.
Antimicrobial Assay (Broth Microdilution)
Standard: CLSI M07-A10
-
Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (
CFU/mL). -
Dilution: Prepare serial two-fold dilutions of the test compound in DMSO (final concentration <1%).
-
Incubation: Add to 96-well plates containing Mueller-Hinton broth. Incubate at 37°C for 24h.
-
Readout: Determine Minimum Inhibitory Concentration (MIC) visually or via Resazurin dye reduction (color change from blue to pink indicates growth).
Cytotoxicity Assay (MTT)
-
Seeding: Seed cancer cells (e.g., MCF-7) at
cells/well in 96-well plates. -
Treatment: Treat with graded concentrations (0.1 - 100
M) of the compound for 48h. -
Development: Add MTT reagent (5 mg/mL). Incubate for 4h.
-
Solubilization: Dissolve formazan crystals in DMSO.
-
Measurement: Measure absorbance at 570 nm. Calculate IC
using non-linear regression.
Part 4: Mechanism of Action & Workflow Visualization
Screening Workflow
The following diagram illustrates the logical flow from chemical synthesis to lead identification.
Figure 1: Operational workflow for the biological characterization of the target aldehyde and its derivatives.
Proposed Mechanism of Action
The lipophilic nature of the 3-bromo-5-isopropyl motif suggests a membrane-targeting mechanism, enhanced by the specific binding of the Schiff base nitrogen.
Figure 2: Dual-mode mechanism of action: Membrane disruption via lipophilic side chains and intracellular target inhibition via the azomethine pharmacophore.
References
-
Kim, S. Y., et al. (2022). "3-Bromo-4,5-dihydroxybenzaldehyde Isolated from Polysiphonia morrowii Suppresses TNF-α/IFN-γ-Stimulated Inflammation."[1] Marine Drugs, 20(9), 558.
-
Combi-Blocks Inc. "Safety Data Sheet: this compound."[2] Combi-Blocks Product Catalog.
-
Lee, J. W., et al. (2022). "3-Bromo-5-(ethoxymethyl)-1,2-benzenediol inhibits LPS-induced pro-inflammatory responses."[3] Marine Drugs, 20(2), 123.
-
Fetouh, H., et al. (2018). "Facile and rapid synthesis of a new series of Schiff bases: characterization and evaluation of biological activities." New Journal of Chemistry, 42, 123-134.
Sources
Safety Operating Guide
3-Bromo-2-ethoxy-5-isopropylbenzaldehyde proper disposal procedures
As a Senior Application Scientist, I have overseen the synthesis, scale-up, and waste management of countless halogenated intermediates. Handling 3-Bromo-2-ethoxy-5-isopropylbenzaldehyde requires a rigorous approach to laboratory safety and chemical logistics. Because this compound features both a reactive aldehyde and a brominated aromatic ring, improper disposal not only compromises laboratory safety but can exponentially increase institutional disposal costs and environmental liability.
This guide provides a self-validating, step-by-step operational plan for the safe handling and disposal of this compound, designed specifically for drug development professionals and synthetic chemists.
Mechanistic Profiling: The "Why" Behind the Protocol
Before executing any disposal plan, we must understand the chemical causality that dictates our operational choices:
-
The Bromine Substituent (Halogenated Waste): The presence of bromine strictly classifies this compound as a halogenated organic waste. During thermal destruction (incineration), halogenated compounds generate corrosive hydrogen bromide (HBr) gas. Consequently, they require specialized rotary kilns equipped with caustic scrubbers[1]. Mixing halogenated waste with non-halogenated waste streams contaminates the entire batch, forcing the entire volume into this specialized disposal route and increasing costs by up to 300%[2][3].
-
The Aldehyde Functionality (Reactivity): Aldehydes are susceptible to autoxidation upon prolonged exposure to air, gradually forming the corresponding carboxylic acids. This autoxidation can lower the pH of the waste stream over time. Because metal safety disposal cans require a waste pH strictly between 5.5 and 9.5 to prevent catastrophic corrosion, high-density polyethylene (HDPE) or glass containers are strongly recommended for the accumulation of this specific compound[2].
Quantitative Data & Operational Metrics
To ensure compliance and cost-efficiency, laboratories must adhere to the following quantitative thresholds when managing halogenated wastes like this compound.
| Metric / Parameter | Value / Threshold | Operational Implication |
| Disposal Cost Multiplier | 2x – 3x higher | Keep strictly segregated from non-halogenated solvents (e.g., Ethanol, Acetone)[2][3]. |
| Incineration Energy | ~4,000 Btu/lb | Requires specialized liquid injection or rotary kiln incineration with caustic scrubbing[1]. |
| Acceptable pH Range | 5.5 – 9.5 | If using metal safety cans, pH must be monitored; otherwise, use HDPE/Glass containers[2]. |
| Max SAA Accumulation | 55 Gallons | Never exceed 55 gallons of total hazardous waste in a Satellite Accumulation Area[4]. |
| Spill Flush Time | ≥ 15 Minutes | In case of skin/eye contact, flush continuously for 15 minutes before seeking medical aid[5]. |
Step-by-Step Disposal Methodology
This protocol is designed as a self-validating system; each step inherently verifies the safety and compliance of the next.
Step 1: Preparation and Fume Hood Operation All waste transfer must occur inside an operating chemical fume hood to prevent the inhalation of vapors[3]. Don appropriate PPE: nitrile or neoprene gloves, safety goggles, and a flame-resistant lab coat.
Step 2: Container Selection and Verification Select a 4-liter poly bottle or a 5-gallon white plastic carboy[3]. Verify that the container is chemically compatible with halogenated organics and features a threaded, vapor-tight cap[4].
Step 3: Immediate Labeling Before the first drop of waste is added, attach a Hazardous Waste Tag. Write the full chemical name: "this compound."Do not use abbreviations or chemical formulas [4]. Mark the primary hazards as "Toxic" and "Halogenated"[3].
Step 4: Active Transfer and Segregation Transfer the waste into the designated halogenated container. Ensure absolutely no commingling with incompatible substances such as strong oxidizers, strong bases, heavy metals, or aqueous toxic solutions[2][4].
Step 5: Sealing and Secondary Containment Keep the container closed at all times except when actively adding waste to maintain a "vapor-tight" state[4]. Store the container in a designated Satellite Accumulation Area (SAA) within secondary containment (e.g., a spill tray)[3].
Step 6: EHRS / DRS Pickup Request Continually monitor the waste volume. When the container reaches 3/4 full, or approaches your local SAA limit (maximum 55 gallons), immediately submit a chemical waste collection request to your Environmental Health and Radiation Safety (EHRS) or Division of Research Safety (DRS) department[3][4].
Visualizing the Workflows
Below is the logical decision tree for waste segregation to ensure compliance and cost-reduction.
Operational workflow for the segregation and disposal of halogenated organic chemical waste.
Spill Response & Emergency Workflow
If a spill occurs, sweep up or vacuum the spillage using an inert absorbent material (such as vermiculite or dedicated spill pads)[3][5]. Never wash halogenated organics down the drain[2]. Place all contaminated spill pads into a sealed bag, tag it as hazardous waste, and request immediate disposal through EHRS[3]. In the event of skin contact, immediately wash the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing[4][5].
Emergency spill response signaling pathway for halogenated organic compounds.
References
-
Title: Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Source: U.S. Environmental Protection Agency (EPA). URL: [Link]
-
Title: Halogenated Organic Liquids - Standard Operating Procedure. Source: University of Illinois Division of Research Safety (DRS). URL: [Link]
-
Title: Halogenated Solvents in Laboratories - Campus Operations. Source: Temple University Environmental Health and Radiation Safety. URL: [Link]
Sources
Personal protective equipment for handling 3-Bromo-2-ethoxy-5-isopropylbenzaldehyde
Executive Summary & Hazard Profiling
Handling 3-Bromo-2-ethoxy-5-isopropylbenzaldehyde requires a safety strategy that goes beyond standard organic laboratory protocols. As a halogenated aromatic aldehyde with lipophilic substituents (ethoxy and isopropyl groups), this compound presents specific risks regarding skin permeation and respiratory irritation.[1]
While specific toxicological data for this exact isomer may be limited, Structure-Activity Relationship (SAR) analysis of brominated benzaldehyde analogs (e.g., CAS 3132-99-8, 1122-91-4) dictates that we treat this substance as a Category 2 Skin Irritant , Category 2A Eye Irritant , and a Specific Target Organ Toxicant (Respiratory Irritation) .[1]
Core Hazard Data Table
| Parameter | Classification | Operational Implication |
| GHS Signal Word | WARNING | High alertness required during transfer/weighing.[1] |
| Physical State | Solid (Low melting point possible) | Dust generation is the primary exposure vector; risk of liquefaction upon heating.[1] |
| Reactivity | Air/Light Sensitive | Aldehyde group oxidizes to benzoic acid derivative; requires inert atmosphere (N₂/Ar).[1] |
| Health Hazards | H315, H319, H335, H302 | Lachrymator potential. Irritating to mucous membranes.[1] Harmful if swallowed.[1][2][3] |
| Lipophilicity | High (LogP > 3 est.)[1][4] | Enhanced skin absorption. The isopropyl/ethoxy groups increase solubility in skin lipids.[1] |
Personal Protective Equipment (PPE) Matrix
The lipophilic nature of this molecule means standard latex gloves are insufficient .[1] The following PPE standards are non-negotiable for handling this compound.
A. Hand Protection: The "Barrier Integrity" Protocol[1]
-
Primary Material: Nitrile Rubber (Minimum 0.11 mm / 4 mil).[1]
-
High-Risk Operations (Scale > 1g or Solution work): Double-gloving is required.[1]
-
Why? Brominated aromatics can permeate thin nitrile.[1] The outer layer acts as a sacrificial barrier.[1] Change outer gloves immediately upon splash contact.[1]
B. Respiratory & Eye Protection[1][2][4][5][6][7][8]
-
Primary Engineering Control: All handling must occur inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).[1]
-
Eye Protection: Chemical Splash Goggles (ANSI Z87.1 D3 rating) are mandatory.[1] Safety glasses with side shields are insufficient due to the risk of fine dust ingress or solution splash.[1]
-
Respiratory Backup: If fume hood work is impossible (e.g., equipment maintenance), use a Half-face respirator with P100/Organic Vapor (OV) cartridges .[1] The OV cartridge protects against the aldehyde vapors, while P100 captures particulates.[1]
C. PPE Decision Logic (Visualization)
Figure 1: PPE Selection Decision Matrix based on physical state and engineering controls.[1]
Operational Handling Protocol
Step 1: Preparation & Weighing[1]
-
Static Control: Organic powders often carry static charge.[1] Use an anti-static gun or ionizer bar during weighing to prevent "jumping" of particles, which causes inhalation risks.[1]
-
Weighing Paper: Use glossy, anti-static weighing paper.[1] Avoid plastic boats if the compound is sticky/oily.[1]
-
Atmosphere: This aldehyde is air-sensitive.[1][2][3] Flush the storage container with Nitrogen or Argon immediately after removing the aliquot.[1]
Step 2: Reaction Setup
-
Solvent Compatibility: The compound is soluble in DCM, Ethyl Acetate, and THF.[1]
-
Warning: When dissolved in DCM (Dichloromethane), the permeation rate through gloves increases drastically.[1] Double gloving is critical here.
-
-
Addition: If adding as a solid to a reaction, use a powder funnel to prevent dust clouds.[1] If adding as a solution, use a syringe or cannula transfer to maintain the inert atmosphere.[1]
Step 3: Decontamination[1]
-
Glassware: Rinse glassware with Acetone or Ethanol inside the hood before moving to a wash station.[1]
-
Surfaces: Wipe down the balance and hood sash with a detergent solution followed by ethanol.[1]
Emergency Response & Disposal
A. Spill Management Workflow
In the event of a spill, immediate action prevents sensitization and area contamination.[1][4][5]
Figure 2: Emergency Spill Response Workflow.
B. First Aid (Immediate)[1][4][6][8]
-
Eye Contact: Flush with water for 15 minutes .[1][3][6] Do not use neutralizing agents.[1]
-
Skin Contact: Wash with soap and water.[1][2][3][4][6] Do not use alcohol to clean skin, as it may increase absorption of the brominated compound.[1]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen may be required (medical professionals only).[1]
C. Disposal Considerations
-
Waste Stream: Segregate into Non-Halogenated Organic Waste (unless dissolved in DCM/Chloroform, then Halogenated).[1]
-
Labeling: Clearly label waste containers as "Contains Aldehydes" to prevent mixing with strong oxidizers (e.g., Nitric Acid), which could cause an exothermic reaction.[1]
-
Quenching (Optional): Small amounts of residue can be treated with aqueous Sodium Bisulfite (
) to form the bisulfite adduct, reducing volatility before disposal.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12619864 (3-Bromobenzaldehyde analogs).[1] Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Formaldehyde and other Aldehydes (1910.1048).[1] Retrieved from [Link][1]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
